CGP 62349
描述
属性
CAS 编号 |
187608-26-0 |
|---|---|
分子式 |
C21H28NO6P |
分子量 |
421.4 g/mol |
IUPAC 名称 |
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid |
InChI |
InChI=1S/C21H28NO6P/c1-15(17-5-4-6-18(11-17)21(24)25)22(2)12-19(23)14-29(26,27)13-16-7-9-20(28-3)10-8-16/h4-11,15,19,23H,12-14H2,1-3H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1 |
InChI 键 |
AKUSEWDIEMJQBM-BEFAXECRSA-N |
SMILES |
CC(C1=CC(=CC=C1)C(=O)O)N(C)CC(CP(=O)(CC2=CC=C(C=C2)OC)O)O |
手性 SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)O)N(C)C[C@@H](CP(=O)(CC2=CC=C(C=C2)OC)O)O |
规范 SMILES |
CC(C1=CC(=CC=C1)C(=O)O)N(C)CC(CP(=O)(CC2=CC=C(C=C2)OC)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
((3-1-(R)-((4-methoxyphenyl-methyl)hydroxyphosphinyl)-2-(S)-hydroxypropyl)aminoethyl)benzoic acid CGP 62349 CGP-62349 |
产品来源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Mechanism of Action of CGP 62349
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 62349 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor responsible for mediating the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. This guide provides an in-depth analysis of the mechanism of action of this compound, detailing its binding affinity, functional antagonism, and the experimental methodologies used to characterize its pharmacological profile. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this important research tool.
Core Mechanism of Action: Competitive Antagonism at the GABA-B Receptor
This compound exerts its effects by directly competing with the endogenous ligand GABA, and other GABA-B agonists like baclofen, for the binding site on the GABA-B receptor. By occupying this site without activating the receptor, this compound prevents the downstream signaling cascade typically initiated by agonist binding. This blockade of GABA-B receptor function leads to a disinhibition of neuronal activity, which has been shown to have pro-cognitive and other neurological effects in preclinical studies.
Signaling Pathway of GABA-B Receptor Activation and its Blockade by this compound
Caption: GABA-B receptor signaling and the antagonistic action of this compound.
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key binding affinity and functional antagonism data.
Table 1: Binding Affinity of this compound for the GABA-B Receptor
| Radioligand | Preparation | KD (nM) | Reference |
| [3H]-CGP 62349 | Human control hippocampal sections | 0.5 | [1] |
KD (Equilibrium Dissociation Constant): A measure of binding affinity; a lower KD indicates a higher affinity.
Key Experimental Methodologies
A detailed understanding of the mechanism of action of this compound has been achieved through a variety of experimental techniques. The protocols for the most critical of these assays are outlined below.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity and density of receptors. In the context of this compound, its tritiated form, [3H]-CGP 62349, is used to directly label GABA-B receptors.
Experimental Workflow for a [3H]-CGP 62349 Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay with [3H]-CGP 62349.
Detailed Protocol for Quantitative Autoradiography with [3H]-CGP 62349
This protocol is adapted from a study on human hippocampal tissue.[1]
-
Tissue Preparation: Human hippocampal slices (10 µm thick) are sectioned and mounted on slides.
-
Pre-incubation: Slides are pre-incubated in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature to remove endogenous substances.
-
Incubation: Slides are incubated with varying concentrations of [3H]-CGP 62349 (e.g., 0.1-10 nM) in the assay buffer for 60 minutes at room temperature to reach equilibrium. Non-specific binding is determined in the presence of a high concentration of an unlabeled GABA-B ligand (e.g., 1 mM GABA).
-
Washing: Slides are washed multiple times in ice-cold buffer to remove unbound radioligand.
-
Drying and Exposure: Slides are dried and apposed to a tritium-sensitive film or phosphor imaging plate for a period of several weeks.
-
Data Analysis: The resulting autoradiograms are analyzed using a computerized image analysis system. Optical densities are converted to fmol/mg tissue equivalent using a tritium (B154650) standard. Saturation binding data is then analyzed using non-linear regression to determine the KD and Bmax (maximum receptor density).
Functional Assays: [35S]GTPγS Binding
The [35S]GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor agonism. As a competitive antagonist, this compound is expected to inhibit agonist-stimulated [35S]GTPγS binding.
Logical Flow of a [35S]GTPγS Binding Assay to Determine Antagonist Potency
Caption: Logical flow of a [35S]GTPγS binding assay for antagonist characterization.
Detailed Protocol for [35S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes from a source rich in GABA-B receptors (e.g., rat cortical membranes or cells expressing recombinant GABA-B receptors).
-
Assay Buffer: Prepare an assay buffer containing, for example, 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Incubation Mixture: In a microplate, combine the membrane preparation, varying concentrations of this compound, and a fixed concentration of a GABA-B agonist (e.g., baclofen).
-
Initiation of Reaction: Add GDP (to a final concentration of ~30 µM) and [35S]GTPγS (to a final concentration of ~0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).
Conclusion
This compound is a highly potent and selective competitive antagonist of the GABA-B receptor. Its mechanism of action is characterized by high-affinity binding to the receptor, leading to the blockade of agonist-induced G-protein activation and downstream signaling events. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool. Further research utilizing these and other advanced techniques will continue to elucidate the precise role of GABA-B receptor signaling in health and disease, and the potential therapeutic applications of its modulation.
References
The Genesis and Profile of CGP 62349: A Technical Guide to a Potent GABA-B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 62349 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Its discovery and development have provided researchers with a valuable tool to investigate the physiological and pathological roles of GABA-B receptors, paving the way for potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Discovery and Development
The development of this compound emerged from a dedicated research program at Ciba-Geigy (now Novartis) in the 1990s, aimed at discovering potent and selective antagonists for the GABA-B receptor. This effort was spearheaded by a team of scientists including Wolfgang Froestl and Hermann Bittiger. Their work focused on the synthesis and pharmacological evaluation of a series of phosphinic acid analogues of GABA. This systematic approach led to the identification of several compounds with high affinity for the GABA-B receptor, including this compound. While the specific, detailed synthesis of this compound is proprietary and often contained within patents, the general synthetic strategies for this class of compounds have been published in the scientific literature.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (3-[[1-(4-Chlorophenyl)ethyl]amino]-2-hydroxypropoxy)(phenyl)methylphosphinic acid |
| Molecular Formula | C₁₈H₂₃ClNO₄P |
| Molecular Weight | 383.8 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and aqueous solutions at appropriate pH |
Pharmacological Profile
This compound is characterized by its high binding affinity and selectivity for the GABA-B receptor. It acts as a competitive antagonist, binding to the receptor and preventing the effects of the endogenous agonist, GABA.
Binding Affinity
Radioligand binding assays are instrumental in determining the affinity of a compound for its receptor. In the case of this compound, its tritiated form, [³H]-CGP 62349, has been used to characterize its binding properties.
| Parameter | Value | Species/Tissue | Reference |
| Kd | 0.5 nM | Human Hippocampus | [1] |
Kd (Dissociation Constant) represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
Functional Activity
Functional assays are employed to measure the biological effect of a compound following receptor binding. As a GABA-B receptor antagonist, this compound is expected to block the downstream signaling events initiated by GABA-B receptor activation.
| Assay Type | Parameter | Value | Cell Line/Tissue |
| GTPγS Binding Assay | IC₅₀ | Data not readily available in public domain | - |
| cAMP Accumulation Assay | IC₅₀ | Data not readily available in public domain | - |
| Calcium Mobilization Assay | IC₅₀ | Data not readily available in public domain | - |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the maximal response of an agonist. While specific IC₅₀ values from these functional assays are not widely published, the high binding affinity of this compound suggests that it would exhibit potent antagonism in these functional assays.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol outlines a typical competition binding assay to determine the inhibitory constant (Ki) of a test compound against the binding of [³H]-CGP 62349 to GABA-B receptors.
Materials:
-
Cell membranes expressing GABA-B receptors (e.g., from CHO or HEK293 cells, or rat brain tissue)
-
[³H]-CGP 62349 (specific activity ~20-60 Ci/mmol)
-
Unlabeled this compound (for non-specific binding determination)
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂, 1.2 mM MgCl₂
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or excess unlabeled this compound (10 µM, for non-specific binding)
-
[³H]-CGP 62349 (at a concentration close to its Kd, e.g., 0.5-1.0 nM)
-
Cell membrane preparation (protein concentration optimized for sufficient signal)
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the Ki of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Functional Assay
This assay measures the ability of a GABA-B receptor agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, a proximal event in GPCR activation. Antagonists like this compound are evaluated for their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes expressing GABA-B receptors and associated G-proteins
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
GABA-B receptor agonist (e.g., GABA or baclofen)
-
This compound or other test antagonist
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT
-
GDP (Guanosine diphosphate)
-
GTPγS (unlabeled, for non-specific binding determination)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Pre-incubate cell membranes with the antagonist (e.g., this compound) or vehicle for 15-30 minutes at 30°C.
-
Prepare a solution containing the agonist, GDP (typically 10-30 µM), and [³⁵S]GTPγS (0.1-0.5 nM) in assay buffer.
-
Initiate the reaction by adding the agonist/[³⁵S]GTPγS/GDP mixture to the pre-incubated membranes.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and determine the amount of bound [³⁵S]GTPγS by scintillation counting.
-
To determine the IC₅₀ of the antagonist, perform a concentration-response curve in the presence of a fixed concentration of agonist (typically its EC₈₀).
Signaling Pathways
GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits. Upon agonist binding to the GABA-B1 subunit, a conformational change is induced, leading to the activation of associated heterotrimeric Gi/o proteins. The activated G-protein dissociates into Gαi/o and Gβγ subunits, which then modulate downstream effectors. This compound, by competitively binding to the GABA-B1 subunit, prevents this cascade of events.
Conclusion
This compound stands as a testament to the power of rational drug design in developing highly potent and selective pharmacological tools. Its discovery has been pivotal in advancing our understanding of GABA-B receptor function in both health and disease. The detailed experimental protocols and an understanding of the intricate signaling pathways outlined in this guide are essential for researchers utilizing this compound to further unravel the complexities of GABAergic neurotransmission and to explore novel therapeutic strategies targeting the GABA-B receptor.
References
chemical structure and properties of CGP 62349
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of CGP 62349, a potent and selective GABAB receptor antagonist. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (2S)-3-[[1-(3-carboxyphenyl)ethyl]amino]-2-hydroxypropyl](4-methoxyphenyl)methylphosphinic acid, is a synthetic organic compound. Its structure features a phosphinic acid moiety, a substituted aromatic ring, and a chiral center, contributing to its high affinity and selectivity for the GABAB receptor.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆NO₆P | |
| Molecular Weight | 407.40 g/mol | |
| SMILES | O=C(O)C1=CC=CC(--INVALID-LINK--CP(CC2=CC=C(OC)C=C2)(O)=O">C@HC)=C1 | |
| Hydrogen Bond Acceptors | 6 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Rotatable Bonds | 10 | [1] |
| Topological Polar Surface Area | 117.11 Ų | [1] |
| XLogP3 | 2.1 | |
| CAS Number | 187608-26-0 | [1] |
| Synonyms | CGP-62349 | [1] |
Pharmacological Properties
This compound is a selective and orally active antagonist of the GABAB receptor. Its primary mechanism of action is the competitive inhibition of GABA binding to the GABAB receptor, thereby blocking the downstream signaling cascade. This antagonistic activity has been shown to modulate neuronal excitability and synaptic transmission.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Kd) | 0.5 nM | Human Hippocampus ([³H]-CGP 62349) | [2] |
Mechanism of Action
The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA. Upon activation by GABA, the receptor couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channels. This compound, by blocking the binding of GABA, prevents these downstream effects, resulting in a disinhibition of neuronal activity.
Diagram 1: GABAB Receptor Signaling Pathway and the Action of this compound
Caption: Antagonistic action of this compound on the GABAB receptor signaling pathway.
In Vivo and In Vitro Effects
Studies have demonstrated that this compound can enhance cognitive performance in various learning and memory paradigms.[1] Its ability to cross the blood-brain barrier and its oral activity make it a valuable tool for investigating the role of the GABAB receptor in central nervous system functions. In vitro studies have utilized radiolabeled this compound ([³H]-CGP 62349) to characterize the distribution and affinity of GABAB receptors in different brain regions.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay for GABAB Receptor
This protocol describes a method for determining the binding affinity of this compound to the GABAB receptor using [³H]-CGP 62349.
Diagram 2: Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation.
-
50 µL of [³H]-CGP 62349 (at a final concentration near its Kd, e.g., 0.5 nM).
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled GABA (e.g., 1 mM) or this compound (e.g., 10 µM) (for non-specific binding) or varying concentrations of the test compound.
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [³H]-CGP 62349 and analyze using non-linear regression to determine the Kd and Bmax.
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor and analyze to determine the IC50 and subsequently the Ki.
-
Assessment of Cognitive Enhancement
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents, and can be used to evaluate the cognitive-enhancing effects of this compound.
Diagram 3: Logical Flow of a Morris Water Maze Experiment
Caption: Experimental design for a Morris water maze cognitive assessment.
Methodology:
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water, with an escape platform hidden just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase:
-
Administer this compound or vehicle to the animals (e.g., rats or mice) at a predetermined time before the trials (e.g., 30 minutes, orally).
-
Place the animal into the pool facing the wall at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.
-
-
-
Data Analysis:
-
During the acquisition phase, measure the escape latency (time to find the platform) and the path length. A decrease in these parameters over days indicates learning.
-
During the probe trial, a preference for the target quadrant indicates memory retention.
-
Compare the performance of the this compound-treated group with the vehicle-treated group to assess the cognitive-enhancing effects.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of the GABAB receptor in the central nervous system. Its high affinity, selectivity, and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers interested in investigating the properties and effects of this potent GABAB receptor antagonist. Further research into the therapeutic potential of this compound and similar compounds is warranted, particularly in the context of cognitive disorders.
References
CGP 62349: A Technical Guide to Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 62349 is a potent and selective antagonist of the GABA B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. As a critical research tool and potential therapeutic agent, a thorough understanding of its binding characteristics is paramount. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound, complete with detailed experimental protocols and visual representations of key biological and experimental processes.
Data Presentation: Quantitative Analysis of Binding Affinity
The following tables summarize the available quantitative data on the binding affinity of this compound for the GABA B receptor.
Table 1: Binding Affinity of [³H]-CGP 62349 for Human GABA B Receptors
| Brain Region | K D (nM) | Reference |
| Hippocampus (overall) | 0.5 | [1] |
Table 2: Regional Distribution of [³H]-CGP 62349 Binding in Human Hippocampus
| Hippocampal Subregion | K D (nM) |
| Dentate Gyrus (DG) | 0.585 ± 0.066 |
| Cornu Ammonis 1 (CA1) | 0.527 ± 0.044 |
| Cornu Ammonis 2 (CA2) | 0.538 ± 0.073 |
| Cornu Ammonis 3 (CA3) | 0.449 ± 0.035 |
Selectivity Profile
Table 3: Representative Off-Target Selectivity Screening Panel
| Receptor/Target Class | Representative Examples |
| GPCRs | Adrenergic (α₁, α₂, β), Dopaminergic (D₁-D₅), Serotonergic (5-HT₁-₇), Muscarinic (M₁-M₅), Opioid (μ, δ, κ), Histaminergic (H₁, H₂) |
| Ion Channels | Sodium (Naᵥ), Calcium (Caᵥ), Potassium (Kᵥ), hERG |
| Transporters | SERT, DAT, NET |
| Enzymes | COX-1, COX-2, PDE |
Note: The data for this compound against such a panel is not publicly available.
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol describes a typical radioligand competition binding assay to determine the affinity of unlabeled compounds for the GABA B receptor using [³H]-CGP 62349.
Materials:
-
Radioligand: [³H]-CGP 62349
-
Membrane Preparation: Brain tissue homogenate (e.g., from rat cortex or hippocampus) containing GABA B receptors.
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Non-specific Binding Control: High concentration of a non-radiolabeled GABA B ligand (e.g., 1 mM GABA).
-
Test Compounds: Unlabeled compounds for which the binding affinity is to be determined.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 100-200 µ g/well ).
-
-
Assay Setup:
-
Prepare assay tubes or a 96-well plate.
-
For total binding , add membrane preparation, [³H]-CGP 62349 (at a concentration close to its K D ), and assay buffer.
-
For non-specific binding , add membrane preparation, [³H]-CGP 62349, and a saturating concentration of a non-radiolabeled GABA B ligand.
-
For competition binding , add membrane preparation, [³H]-CGP 62349, and varying concentrations of the unlabeled test compound.
-
-
Incubation:
-
Incubate the assay plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant.
-
Mandatory Visualizations
GABA B Receptor Signaling Pathway
Caption: GABA B Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
References
The GABAB Receptor Antagonist CGP 62349: A Technical Guide to its Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and other cognitive functions. A key regulator of synaptic plasticity is the neurotransmitter gamma-aminobutyric acid (GABA), which exerts its inhibitory effects through both ionotropic GABAA and metabotropic GABAB receptors. CGP 62349 is a potent and selective antagonist of GABAB receptors, making it an invaluable tool for dissecting the role of this receptor system in modulating synaptic strength. This technical guide provides an in-depth overview of the effects of this compound on synaptic plasticity, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its effects by competitively binding to GABAB receptors, thereby preventing their activation by endogenous GABA. GABAB receptors are G-protein coupled receptors (GPCRs) that are expressed on both presynaptic and postsynaptic terminals.
Presynaptic GABAB receptors are predominantly of the GABAB(1a,2) isoform and their activation leads to:
-
Inhibition of voltage-gated calcium channels (VGCCs), reducing calcium influx and consequently decreasing neurotransmitter release.
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Postsynaptic GABAB receptors , primarily the GABAB(1b,2) isoform, activation results in:
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the postsynaptic membrane.
-
Inhibition of adenylyl cyclase, modulating postsynaptic signaling cascades.
By blocking these actions, this compound effectively removes a powerful brake on synaptic transmission and plasticity.
Quantitative Effects of GABAB Receptor Antagonism on Synaptic Plasticity
| Plasticity Type | Experimental Condition | GABAB Antagonist | Concentration | Effect on fEPSP Slope | Reference |
| LTP | High-Frequency Stimulation (HFS) in Hippocampal CA1 | CGP 55845 | 1 µM | Potentiation of LTP induction | [1] |
| LTP | Theta-Burst Stimulation (TBS) in Hippocampal CA1 | CGP 55845 | Not Specified | Facilitation of LTP | [2] |
| LTD | Low-Frequency Stimulation (LFS) in Hippocampal CA1 | CGP 55845 | 1 µM | Attenuation or block of LTD induction | [3] |
Note: The data presented for CGP 55845 is considered representative of the effects expected from this compound due to their similar high potency and selectivity for GABAB receptors.
Key Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on synaptic plasticity in vitro.
In Vitro Hippocampal Slice Electrophysiology for LTP Studies
This protocol details the methodology for inducing and recording LTP in the CA1 region of the hippocampus.
a. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, and 1.3 MgSO4.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.
b. Recording:
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. The stimulus intensity should be set to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Apply this compound to the perfusing ACSF at the desired concentration (e.g., 1-10 µM) and allow it to equilibrate for at least 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, with a 20-second inter-train interval) or a theta-burst stimulation (TBS) protocol.
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
c. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Compare the degree of potentiation in the presence and absence of this compound.
Whole-Cell Patch-Clamp Recording for LTD Studies
This protocol allows for the investigation of LTD at the single-cell level.
a. Slice Preparation and Recording Setup:
-
Prepare hippocampal slices as described in the LTP protocol.
-
Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons in voltage-clamp or current-clamp mode. The internal solution should contain (in mM): 130 Cs-gluconate, 8 NaCl, 4 Mg-ATP, 0.4 Na-GTP, 10 HEPES, and 0.5 EGTA, adjusted to pH 7.2-7.3 with CsOH.
-
Place a stimulating electrode in the Schaffer collateral pathway.
b. LTD Induction and Recording:
-
Record baseline excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) evoked by single stimuli at a low frequency.
-
Apply this compound to the bath.
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Continue to record synaptic responses for at least 60 minutes after LFS to monitor the induction and maintenance of LTD.
c. Data Analysis:
-
Measure the amplitude of the evoked EPSCs or EPSPs.
-
Normalize the amplitudes to the baseline average.
-
Compare the magnitude of depression between control and this compound-treated cells.
Signaling Pathways and Visualizations
The antagonism of GABAB receptors by this compound initiates a cascade of intracellular events that ultimately influence synaptic plasticity.
Signaling Pathway of Presynaptic GABAB Receptor Antagonism by this compound
References
- 1. A constitutive, transient receptor potential-like Ca2+ influx pathway in presynaptic nerve endings independent of voltage-gated Ca2+ channels and Na+/Ca2+ exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Studies Using CGP 62349
For Researchers, Scientists, and Drug Development Professionals
Core Summary
CGP 62349 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. As a competitive antagonist, this compound blocks the binding of GABA to the GABA-B receptor, thereby inhibiting its downstream signaling pathways. This antagonistic action has been shown to enhance cognitive performance in various learning paradigms, suggesting its potential as a therapeutic agent for cognitive disorders. This guide provides a comprehensive overview of the preliminary studies involving this compound, including its mechanism of action, experimental protocols, and quantitative data.
Mechanism of Action & Signaling Pathways
The GABA-B receptor is a heterodimeric GPCR composed of GABA-B1 and GABA-B2 subunits.[1] Upon activation by GABA, the receptor couples to inhibitory Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, the Gβγ subunit of the G-protein activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels (VGCCs).[1][2] This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively.
This compound exerts its effects by competitively binding to the GABA-B receptor, preventing GABA-mediated activation and the subsequent downstream signaling events. By blocking the inhibitory effects of GABA, this compound can lead to increased neuronal excitability and enhanced neurotransmitter release.
Signaling Pathway of GABA-B Receptor Antagonism by this compound
Caption: Antagonism of the GABA-B receptor by this compound.
Quantitative Data
The following tables summarize the available quantitative data from preliminary studies on this compound.
| Binding Affinity Data | |
| Parameter | Value |
| Radioligand | [3H]-CGP 62349 |
| Tissue | Human Hippocampus |
| K(D) | 0.5 nM[3] |
| Receptor Density (Bmax) in Human Hippocampal Subregions | |
| Region | Bmax (fmol/mg tissue) |
| CA3 | Significantly Reduced |
| Hilus | Significantly Reduced |
| Dentate Gyrus (DG) | Significantly Reduced |
| Compared to control subjects. Specific values were not provided in the abstract.[3] |
| Functional Antagonism | |
| Parameter | Value |
| Compound | CGP 35348 (a related antagonist) |
| Assay | Inhibition of baclofen-induced responses |
| IC50 | 34 µM (in rat cortical membranes)[4] |
Experimental Protocols
Radioligand Binding Assay (Quantitative Autoradiography)
This protocol is adapted from studies investigating [3H]-CGP 62349 binding in human hippocampal tissue.[3][5][6]
Objective: To determine the density and affinity of GABA-B receptors using [3H]-CGP 62349.
Materials:
-
Human brain tissue sections (e.g., hippocampus), 20 µm thick, mounted on slides.
-
[3H]-CGP 62349 (radioligand).
-
Unlabeled GABA or a specific GABA-B agonist/antagonist for determining non-specific binding.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Phosphor imaging plates or film.
-
Image analysis software.
Procedure:
-
Tissue Preparation: Brain hemispheres are coronally sliced (8-10 mm thick) and rapidly frozen. 20 µm thick sections are cut using a cryostat and thaw-mounted onto slides.[5]
-
Pre-incubation: Slides are pre-incubated in buffer to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Sections are incubated with varying concentrations of [3H]-CGP 62349 to determine saturation kinetics (for Kd and Bmax) or a single concentration in the presence of competing unlabeled ligands (for competition assays). Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand.
-
Washing: Slides are washed in ice-cold buffer to remove unbound radioligand.
-
Drying: Sections are dried under a stream of cold air.
-
Exposure: Slides are apposed to a phosphor imaging plate or film along with calibrated radioactive standards.
-
Data Analysis: The resulting autoradiograms are quantified using image analysis software. The optical density of brain regions is compared to the radioactive standards to determine the amount of bound radioligand (in fmol/mg tissue).
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a quantitative autoradiography experiment.
Functional Assay: cAMP Accumulation
This is a general protocol to assess the functional antagonism of GABA-B receptors by measuring changes in intracellular cAMP levels.[7][8]
Objective: To determine the ability of this compound to block agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cell line expressing GABA-B receptors (e.g., CHO or HEK293 cells).
-
This compound.
-
GABA-B receptor agonist (e.g., baclofen).
-
Adenylyl cyclase activator (e.g., forskolin).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or radiometric).
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density.
-
Pre-treatment: Cells are pre-incubated with different concentrations of this compound.
-
Stimulation: Cells are then stimulated with a GABA-B agonist in the presence of forskolin (B1673556) and a phosphodiesterase inhibitor. Forskolin directly activates adenylyl cyclase, leading to a measurable increase in cAMP. The GABA-B agonist will inhibit this forskolin-stimulated cAMP production.
-
Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a suitable assay kit.
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP is quantified, and an IC50 value can be determined.
Electrophysiology: Patch-Clamp Recording
This protocol can be used to investigate the effect of this compound on GABA-B receptor-mediated ion channel modulation.[9][10]
Objective: To measure the effect of this compound on GABA-B receptor-activated GIRK currents or inhibition of VGCCs.
Materials:
-
Brain slices or cultured neurons.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Micropipettes.
-
Intracellular and extracellular recording solutions.
-
This compound.
-
GABA-B receptor agonist (e.g., baclofen).
Procedure:
-
Preparation: Prepare brain slices or cultured neurons for recording.
-
Patching: Establish a whole-cell patch-clamp configuration on a target neuron.
-
Baseline Recording: Record baseline membrane currents or voltage.
-
Agonist Application: Apply a GABA-B agonist to activate GIRK channels (resulting in an outward K+ current) or inhibit VGCCs (resulting in a decrease in Ca2+ current).
-
Antagonist Application: Apply this compound in the presence of the agonist to determine its ability to block the agonist-induced effects.
-
Data Analysis: Analyze the changes in current amplitude and kinetics to quantify the antagonistic effect of this compound.
Behavioral Assay: Active Avoidance Task
This protocol is based on studies showing that GABA-B receptor antagonists can improve performance in learning and memory tasks.[11][12][13][14]
Objective: To assess the effect of this compound on learning and memory in an active avoidance paradigm.
Materials:
-
Shuttle box apparatus with a conditioned stimulus (e.g., light or tone) and an unconditioned stimulus (e.g., mild foot shock).
-
This compound.
-
Vehicle control.
-
Experimental animals (e.g., rats).
Procedure:
-
Habituation: Animals are habituated to the shuttle box.
-
Drug Administration: Animals are administered this compound or vehicle at various doses and at a specified time before training.
-
Training: A trial consists of the presentation of the conditioned stimulus (CS) followed by the unconditioned stimulus (US). The animal learns to avoid the US by moving to the other side of the shuttle box during the CS presentation.
-
Testing: The number of successful avoidances is recorded over a series of trials.
-
Data Analysis: The performance of the this compound-treated group is compared to the vehicle-treated group to determine the effect of the compound on learning and memory.
Logical Flow of a Behavioral Study
Caption: Logical workflow for an active avoidance behavioral study.
Conclusion
The preliminary studies on this compound have established it as a high-affinity, selective GABA-B receptor antagonist. The available data indicate its potential to modulate neuronal activity and enhance cognitive function. The experimental protocols outlined in this guide provide a framework for further investigation into the pharmacological and therapeutic properties of this compound. Future research should focus on obtaining more comprehensive quantitative data, including IC50 values in functional assays and detailed dose-response relationships in various behavioral paradigms, to fully elucidate its potential as a drug candidate.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of GABA(B) receptors labelled with [(3)H]-CGP62349 in hippocampus resected from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 5. Human brain receptor autoradiography using whole hemisphere sections: a general method that minimizes tissue artefacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Distinct Neural Representations and Cognitive Behaviors Attributable to Naturally Developed Active Avoidance or Reactive Escape Strategies in the Male Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leverpress escape/avoidance training increases neurotrophin levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Exercise on Memory Consolidation and Retrieval of Passive Avoidance Learning In Young Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
CGP 62349: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 62349 is a potent and selective antagonist of the GABA B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. As a competitive antagonist, this compound binds to the GABA B receptor, blocking its activation by GABA and other agonists. This property makes it a valuable tool for in vitro studies aimed at elucidating the physiological and pathological roles of the GABA B receptor signaling pathway. These application notes provide detailed protocols for the use of this compound in common in vitro assays.
Mechanism of Action
This compound acts as a selective antagonist at GABA B receptors. By binding to the receptor, it prevents the G-protein coupling that is induced by agonists like GABA or baclofen. This blockade inhibits the downstream signaling cascade, which includes the inhibition of adenylyl cyclase, activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.
Data Presentation
The following table summarizes the quantitative data for this compound in various in vitro assays.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Kd | 0.9 nM | Rat cerebellar synaptosomal membranes | [3H]this compound Radioligand Binding | [1] |
| Bmax | 760 fmol/mg protein | Rat cerebellar synaptosomal membranes | [3H]this compound Radioligand Binding | [1] |
| Kd | 0.5 nM | Solubilized rat cerebellar membranes | [3H]this compound Radioligand Binding | [1] |
| Bmax | 1285 fmol/mg protein | Solubilized rat cerebellar membranes | [3H]this compound Radioligand Binding | [1] |
| KD | 0.5 nM | Human post-mortem control hippocampal sections | [3H]-CGP62349 Quantitative Receptor Autoradiography | [2] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: GABA B Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the GABA B receptor using [3H]this compound.
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound (for non-specific binding)
-
Tissue homogenates (e.g., rat cerebellar membranes)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare tissue membranes by homogenization and centrifugation.
-
Resuspend the final membrane pellet in binding buffer to a concentration of approximately 1 mg protein/mL.
-
For saturation binding, set up a series of tubes containing a fixed concentration of tissue homogenate and increasing concentrations of [3H]this compound (e.g., 0.1-20 nM).
-
For non-specific binding, prepare a parallel set of tubes with the addition of a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubate the tubes at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
Functional Assay: cAMP Accumulation
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase, resulting in a change in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing GABA B receptors (e.g., CHO or HEK cells)
-
GABA B agonist (e.g., baclofen)
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and reagents
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the GABA B agonist (e.g., the EC80 of baclofen) in the presence of forskolin.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a concentration-response curve for this compound and calculate its IC50 value.
Electrophysiology: GIRK Channel Activity
This protocol uses whole-cell patch-clamp electrophysiology to measure the ability of this compound to block agonist-induced activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Materials:
-
Cells or neurons expressing GABA B receptors and GIRK channels
-
GABA B agonist (e.g., GABA or baclofen)
-
This compound
-
Patch-clamp rig with amplifier and data acquisition system
-
Pipettes and solutions (intracellular and extracellular)
Procedure:
-
Prepare cells or brain slices for patch-clamp recording.
-
Establish a whole-cell recording configuration.
-
Apply the GABA B agonist to the cell to induce an outward GIRK current.
-
After a stable agonist-induced current is established, co-apply this compound with the agonist.
-
Record the change in the GIRK current in the presence of this compound.
-
To determine the potency of antagonism, perform a Schild analysis by measuring the agonist dose-response curve in the absence and presence of multiple concentrations of this compound. The pA2 value can then be calculated.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing this compound in vitro.
Caption: General workflow for in vitro characterization of this compound.
Conclusion
This compound is a critical pharmacological tool for the in vitro investigation of GABA B receptor function. The protocols and data presented here provide a framework for researchers to design and execute experiments to explore the role of GABA B receptors in their systems of interest. Proper experimental design and data analysis, as outlined in these notes, are essential for obtaining reliable and reproducible results.
References
- 1. Characterisation and partial purification of the GABA(B) receptor from the rat cerebellum using the novel antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of GABA(B) receptors labelled with [(3)H]-CGP62349 in hippocampus resected from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of CGP 62349 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 62349 is a potent and selective antagonist of the GABA-B receptor. As an orally active compound, it serves as a valuable tool for investigating the role of the GABA-B receptor system in various physiological and pathological processes in vivo. This document provides detailed application notes and protocols for the administration of this compound to mice, intended to guide researchers in designing and executing their experimental studies. The protocols and data presented are compiled from available literature and common laboratory practices. It is important to note that specific experimental details for this compound are limited in publicly available literature; therefore, some information is extrapolated from studies on closely related GABA-B antagonists.
Mechanism of Action: GABA-B Receptor Signaling
This compound exerts its effects by blocking the action of the endogenous ligand, gamma-aminobutyric acid (GABA), at the GABA-B receptor. These receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system. Upon activation by an agonist, the GABA-B receptor couples to Gαi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors, resulting in neuronal inhibition. As an antagonist, this compound prevents these downstream effects.
Signaling Pathway Diagram
Application Notes and Protocols for [3H]-CGP 62349 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]-CGP 62349 is a potent and selective antagonist for the GABA B receptor, making it a valuable radioligand for characterizing these receptors in various tissues and preparations. Its high affinity allows for the accurate determination of receptor density (Bmax) and the affinity of other unlabeled compounds (Ki) through saturation and competition binding assays, respectively. These application notes provide detailed protocols for the use of [3H]-CGP 62349 in radioligand binding assays, intended to guide researchers in obtaining reliable and reproducible data.
Quantitative Data Summary
The following tables summarize the binding characteristics of [3H]-CGP 62349 and the inhibition constants (Ki) of various GABA B receptor ligands determined through competition binding assays.
Table 1: Binding Affinity of [3H]-CGP 62349
| Parameter | Value | Tissue/Preparation | Reference |
| Kd | 0.9 nM | Rat Cerebellar Synaptosomal Membranes | [1] |
| Bmax | 760 fmol/mg protein | Rat Cerebellar Synaptosomal Membranes | [1] |
| Kd | 0.5 nM | Human Hippocampal Sections | [2] |
Table 2: Inhibition Constants (Ki) of GABA B Receptor Ligands
| Compound | Class | Ki (nM) | Reference |
| Antagonists | |||
| CGP 54626 | Antagonist | ~2.3 | [1] |
| CGP 55845 | Antagonist | Potent (exact Ki not specified) | [3] |
| CGP 52432 | Antagonist | Potent (exact Ki not specified) | [3] |
| CGP 35348 | Antagonist | 34,000 | [4] |
| Agonists | |||
| GABA | Agonist | Potent (exact Ki not specified) | [3] |
| (-)-Baclofen | Agonist | Potent (exact Ki not specified) | [1] |
| SKF 97541 | Agonist | Potent (exact Ki not specified) | [3] |
| 3-APPA | Agonist | Less potent than GABA and (-)-Baclofen | [3] |
Signaling Pathway and Experimental Workflow
GABA B Receptor Signaling Pathway
Activation of the heterodimeric GABA B receptor, composed of GABAB1 and GABAB2 subunits, by an agonist leads to the dissociation of the associated Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, decreasing cAMP levels. The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels (VGCC), reducing neurotransmitter release.
Caption: GABA B Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The general workflow for a radioligand binding assay using [3H]-CGP 62349 involves membrane preparation, incubation with the radioligand and competitor compounds, separation of bound and free radioligand, and quantification of radioactivity.
Caption: Experimental Workflow.
Experimental Protocols
Membrane Preparation (from Rodent Brain Tissue)
This protocol is adapted from general GPCR membrane preparation procedures.[5]
Materials:
-
Rodent brain tissue (e.g., cerebellum, cortex, hippocampus)
-
Ice-cold Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Ice-cold Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Protease inhibitors
-
Dounce homogenizer
-
High-speed centrifuge
Procedure:
-
Dissect the desired brain region on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer containing protease inhibitors using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation (step 4) and resuspension (step 5) steps two more times to wash the membranes and remove endogenous GABA.
-
After the final wash, resuspend the pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay).
-
Aliquot the membrane suspension and store at -80°C until use.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]-CGP 62349.[6][7]
Materials:
-
Membrane preparation
-
[3H]-CGP 62349
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Unlabeled GABA (for non-specific binding)
-
96-well filter plates with GF/B or GF/C filters
-
Vacuum filtration manifold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]-CGP 62349 in Assay Buffer (e.g., 0.05 - 10 nM).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add 50 µL of each [3H]-CGP 62349 dilution, 50 µL of Assay Buffer, and 100 µL of membrane preparation (typically 50-200 µg protein).
-
Non-specific Binding (NSB): Add 50 µL of each [3H]-CGP 62349 dilution, 50 µL of a high concentration of unlabeled GABA (e.g., 1 mM), and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression analysis to determine the Kd and Bmax values.
Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the GABA B receptor by measuring their ability to displace the binding of a fixed concentration of [3H]-CGP 62349.
Materials:
-
Same as for the Saturation Binding Assay
-
Unlabeled test compounds (agonists or antagonists)
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
Choose a concentration of [3H]-CGP 62349 that is close to its Kd value (e.g., 1 nM).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [3H]-CGP 62349, 50 µL of Assay Buffer, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of [3H]-CGP 62349, 50 µL of a high concentration of unlabeled GABA (e.g., 1 mM), and 100 µL of membrane preparation.
-
Competition: 50 µL of [3H]-CGP 62349, 50 µL of each dilution of the test compound, and 100 µL of membrane preparation.
-
-
Follow steps 3-7 from the Saturation Binding Assay protocol.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]-CGP 62349 used in the assay and Kd is the dissociation constant of [3H]-CGP 62349 determined from the saturation binding assay.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of GABA(B) receptors labelled with [(3)H]-CGP62349 in hippocampus resected from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 62349 Autoradiography in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting quantitative autoradiography of GABA-B receptors in brain slices using the selective antagonist [³H]-CGP 62349. This technique allows for the precise localization and quantification of GABA-B receptor density in various brain regions, offering valuable insights for neuroscience research and the development of novel therapeutics targeting the GABAergic system.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by two main classes of receptors: GABA-A and GABA-B. GABA-B receptors are G-protein coupled receptors that play a crucial role in modulating neuronal excitability and synaptic transmission. [³H]-CGP 62349 is a high-affinity, selective antagonist for GABA-B receptors, making it an excellent radioligand for in vitro autoradiography studies. This document outlines the necessary procedures, from tissue preparation to data analysis, for the successful application of this technique.
Quantitative Data Summary
The following table summarizes the binding characteristics of [³H]-CGP 62349 to GABA-B receptors in various regions of the human hippocampus. Researchers should note that these values may vary between species and experimental conditions.
| Brain Region | K_d (nM) | B_max (fmol/mg protein) |
| CA1 | 0.527 ± 0.044 | Data not available |
| CA2 | 0.538 ± 0.073 | Data not available |
| CA3 | 0.449 ± 0.035 | Significantly reduced in TLE |
| Dentate Gyrus (DG) | 0.585 ± 0.066 | Significantly reduced in TLE |
| Hilus | 0.626 ± 0.065 | Significantly reduced in TLE |
| Subiculum | 0.428 ± 0.049 | Data not available |
Note: The B_max values were reported as significantly reduced in temporal lobe epilepsy (TLE) patients compared to controls, though specific quantitative values were not provided in the source material.[1] The affinity (K_d) was significantly increased (lower K_d value) only in the dentate gyrus of patients with hippocampal sclerosis.[1]
Signaling Pathway
Activation of the GABA-B receptor initiates a signaling cascade that modulates neuronal activity. The following diagram illustrates the key components of this pathway.
Experimental Protocols
This section provides a detailed methodology for performing [³H]-CGP 62349 autoradiography on brain slices.
Materials
-
[³H]-CGP 62349 (specific activity ~50-100 Ci/mmol)
-
Unlabeled CGP 62349 or GABA for non-specific binding determination
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Cryostat
-
Gelatin-coated microscope slides
-
Incubation chambers
-
Phosphor imaging screens or autoradiography film
-
Scintillation counter and vials
-
Image analysis software
Tissue Preparation
-
Brain Extraction and Freezing: Rapidly remove the brain from the animal and freeze it in isopentane (B150273) cooled with dry ice or liquid nitrogen. Store the frozen brain at -80°C until sectioning.
-
Cryosectioning: Using a cryostat, cut coronal or sagittal brain sections at a thickness of 10-20 µm. Thaw-mount the sections onto gelatin-coated microscope slides. Allow the sections to air-dry and then store them at -80°C until the day of the experiment.
Autoradiography Protocol
-
Pre-incubation: On the day of the experiment, allow the slides to warm to room temperature. Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) at room temperature for 30 minutes to remove endogenous GABA.
-
Incubation:
-
Total Binding: Incubate the slides in 50 mM Tris-HCl buffer containing 1-5 nM [³H]-CGP 62349 for 60-120 minutes at room temperature. The optimal concentration and time should be determined empirically in saturation binding experiments.
-
Non-specific Binding: For a parallel set of slides, add a high concentration (e.g., 1 µM) of unlabeled this compound or 100 µM GABA to the incubation buffer containing [³H]-CGP 62349.
-
-
Washing: After incubation, wash the slides in ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand. Perform two short washes of 1-2 minutes each, followed by a quick rinse in ice-cold deionized water.
-
Drying: Rapidly dry the slides under a stream of cool, dry air.
-
Exposure:
-
Phosphor Imaging: Place the dried slides in a cassette with a phosphor imaging screen and expose for a period of several days to weeks, depending on the radioactivity level.
-
Film Autoradiography: Appose the slides to tritium-sensitive film in a light-tight cassette and expose at 4°C for several weeks.
-
-
Data Acquisition and Analysis:
-
Scan the phosphor imaging screen using a phosphor imager or develop the autoradiography film.
-
Using image analysis software, measure the optical density in various brain regions of interest on the resulting autoradiograms.
-
Convert the optical density values to radioactivity concentrations (e.g., fmol/mg tissue) using co-exposed tritium (B154650) standards of known radioactivity.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region.
-
Experimental Workflow
The following diagram illustrates the logical flow of a typical in vitro receptor autoradiography experiment using [³H]-CGP 62349.
References
Application Notes and Protocols for Patch Clamp Electrophysiology with CGP 62349
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 62349 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[1][2] These application notes provide detailed protocols for the characterization of this compound using whole-cell patch clamp electrophysiology, a gold-standard technique for studying ion channel function and pharmacology.[3] The provided methodologies are designed to enable researchers to investigate the inhibitory effects of this compound on GABA-B receptor-mediated currents, crucial for understanding its therapeutic potential in various neurological and psychiatric disorders.
Mechanism of Action
GABA-B receptors are metabotropic receptors that, upon activation by the endogenous ligand γ-aminobutyric acid (GABA) or an agonist like baclofen (B1667701), couple to inhibitory G-proteins (Gi/o).[4] This coupling leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in an outward K+ current that hyperpolarizes the neuron.[5][6] Simultaneously, the Gβγ subunit can inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release from presynaptic terminals. This compound exerts its antagonistic effect by competitively binding to the GABA-B receptor, thereby preventing the conformational changes required for G-protein activation and the subsequent downstream signaling events.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and related compounds in the context of GABA-B receptor modulation.
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | Binding Affinity (Kd) | 0.5 nM | Human Hippocampus | [7] |
| CGP 35348 | IC50 (GABA-B receptor antagonist) | 34 µM | Rat Cortical Membranes | [8] |
| Baclofen | EC50 (GABA-B receptor agonist) | 2.3 µM | Guinea Pig SON Neurons | [9] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Baclofen-Activated K+ Currents
This protocol is designed to measure the activation of GIRK channels by the GABA-B agonist baclofen and the subsequent blockade by this compound.
1. Cell Preparation:
-
Use primary neurons (e.g., hippocampal or cortical neurons) or a stable cell line expressing recombinant GABA-B receptors.
-
Plate cells on coverslips suitable for microscopy and patch-clamp recording.
2. Solutions:
-
External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[10]
-
Internal Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[3]
-
Drug Solutions: Prepare stock solutions of baclofen and this compound in the appropriate solvent (e.g., water or DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.[3]
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Obtain a stable baseline recording of the holding current.
-
Perfuse the cell with a solution containing a known concentration of baclofen (e.g., 10 µM) to activate GABA-B receptors and induce an outward K+ current.[6]
-
Once a stable outward current is achieved, co-perfuse with baclofen and increasing concentrations of this compound to determine its inhibitory effect.
-
A washout step with the external solution should be performed between applications to allow for the recovery of the baclofen-induced current.
4. Data Analysis:
-
Measure the peak amplitude of the baclofen-induced outward current in the absence and presence of different concentrations of this compound.
-
Normalize the current amplitude in the presence of this compound to the control baclofen response.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a suitable dose-response curve to determine the IC50 value.
Protocol 2: Determining the IC50 of this compound
This protocol provides a more detailed workflow for generating a concentration-response curve and calculating the IC50 of this compound.
1. Cell and Solution Preparation:
-
Follow the same preparation steps as in Protocol 1.
2. Experimental Procedure:
-
Establish a stable whole-cell recording and voltage-clamp the cell at -60 mV.
-
Apply a saturating concentration of baclofen (e.g., 100 µM) to elicit a maximal outward K+ current.[11]
-
After a stable response is achieved, wash out the baclofen.
-
Apply a sub-maximal concentration of baclofen (e.g., EC50 concentration, ~2-5 µM) to establish a consistent baseline current for inhibition.[9]
-
Once the baseline is stable, co-apply the sub-maximal concentration of baclofen with increasing concentrations of this compound (e.g., ranging from 1 nM to 10 µM). Ensure complete solution exchange for each concentration.
-
Include a final application of a high concentration of this compound (e.g., 100 µM) to determine the maximal inhibition.
3. Data Analysis:
-
For each concentration of this compound, calculate the percentage of inhibition of the baclofen-induced current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., the Hill equation) to determine the IC50 of this compound.
Visualizations
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baclofen inhibits guinea pig magnocellular neurones via activation of an inwardly rectifying K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAB-receptor-activated K+ current in voltage-clamped CA3 pyramidal cells in hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of GABA(B) receptors labelled with [(3)H]-CGP62349 in hippocampus resected from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Baclofen inhibits guinea pig magnocellular neurones via activation of an inwardly rectifying K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Baclofen inhibition of the hyperpolarization-activated cation current, Ih, in rat substantia nigra zona compacta neurons may be secondary to potassium current activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 62349 in Hippocampal Slice Recording
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CGP 62349, a potent and selective GABA(B) receptor antagonist, in electrophysiological recordings from acute hippocampal slices. The information compiled herein is intended to facilitate the design and execution of experiments aimed at investigating the role of GABA(B) receptors in synaptic transmission, plasticity, and neuronal excitability within the hippocampus.
Introduction
This compound is a valuable pharmacological tool for isolating and studying the function of GABA(B) receptors in the central nervous system. As a competitive antagonist, it blocks the effects of the endogenous ligand, gamma-aminobutyric acid (GABA), at these metabotropic receptors. In the hippocampus, GABA(B) receptors are critically involved in modulating neurotransmitter release, postsynaptic excitability, and long-term synaptic plasticity. Understanding their function is paramount for research in areas such as learning and memory, epilepsy, and other neurological disorders. These notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound in their hippocampal slice preparations.
Data Presentation: this compound Concentrations and Properties
The following table summarizes key quantitative data for the application of this compound in hippocampal slice studies, derived from published literature.
| Parameter | Value | Species/Tissue | Experimental Context | Reference |
| Effective Concentration (Electrophysiology) | 5 - >8 µM | Mouse/Rat Hippocampal Slices (CA1) | Blockade of GABA(B) receptor-mediated currents and effects on synaptic transmission. | [1][2] |
| Binding Affinity (KD) | 0.5 nM | Human Hippocampal Tissue | High-affinity binding to GABA(B) receptors determined by radioligand binding assays. | [3] |
| Binding Assay Concentration Range | 0.5 - 8 nM | Rat Hippocampal Slices | Used for determining total and non-specific binding in autoradiography studies. | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GABA(B) receptor signaling pathway and a typical experimental workflow for using this compound in hippocampal slice electrophysiology.
Caption: GABA(B) Receptor Signaling Pathway.
Caption: Hippocampal Slice Recording Workflow.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol is a standard procedure for obtaining viable hippocampal slices for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, spatula)
-
Vibratome
-
Carbogen gas (95% O₂, 5% CO₂)
-
Artificial cerebrospinal fluid (aCSF)
-
Standard aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2.5 CaCl₂, 10 D-glucose.
-
-
Sucrose-based cutting solution (optional, for improved slice health)
-
Incubation chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform decapitation and rapidly remove the brain, placing it in ice-cold, carbogenated aCSF or sucrose-based cutting solution.
-
Isolate the hippocampus on a chilled dissection platform.
-
Mount the hippocampus onto the vibratome stage and submerge in ice-cold, carbogenated cutting solution.
-
Cut transverse slices at a thickness of 300-400 µm.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C.
-
Allow the slices to recover for at least 1 hour before commencing recordings.
Protocol 2: Electrophysiological Recording of Synaptic Transmission with this compound Application
This protocol details the procedure for recording synaptic potentials in the CA1 region of the hippocampus and applying this compound to block GABA(B) receptor-mediated effects.
Materials:
-
Prepared acute hippocampal slices
-
Recording setup (amplifier, digitizer, microscope, micromanipulators)
-
Glass microelectrodes (for recording and stimulation)
-
aCSF (as in Protocol 1)
-
This compound stock solution (e.g., in DMSO or water)
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) to evoke synaptic responses in CA1 pyramidal neurons.
-
Place a recording electrode (filled with aCSF for field recordings or an appropriate internal solution for patch-clamp) in the stratum pyramidale or stratum radiatum of the CA1 region.
-
Establish a stable baseline recording of evoked field excitatory postsynaptic potentials (fEPSPs) or whole-cell currents for at least 20-30 minutes.
-
Prepare a working solution of this compound in aCSF at the desired final concentration (e.g., 5-10 µM).
-
Switch the perfusion to the aCSF containing this compound.
-
Allow the drug to perfuse for at least 15-20 minutes to ensure complete equilibration in the slice.
-
Record the synaptic responses in the presence of this compound.
-
Analyze the data to determine the effect of GABA(B) receptor blockade on synaptic transmission. This may include changes in paired-pulse facilitation, the amplitude and duration of inhibitory postsynaptic potentials (IPSPs), or the induction of long-term potentiation (LTP). For instance, in wild-type mouse slices, the application of >8 µM this compound has been shown to cause a significant increase in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs).[1] In another study, 5 µM this compound was used to block GABA(B) receptors to isolate metabotropic glutamate (B1630785) receptor-mediated currents.[2]
Concluding Remarks
The protocols and data presented provide a robust framework for the utilization of this compound in hippocampal slice electrophysiology. The effective concentration range of 5-10 µM is well-supported by the literature for the acute blockade of GABA(B) receptors in this preparation. Researchers should always perform appropriate controls and titrate the concentration of this compound for their specific experimental conditions and research questions. The high affinity of this compound for GABA(B) receptors makes it a precise and powerful tool for elucidating the role of this critical inhibitory system in hippocampal function.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Activation Conditions for the Induction of Metabotropic Glutamate Receptor-Dependent Long-Term Depression in Hippocampal CA1 Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of GABA(B) receptors labelled with [(3)H]-CGP62349 in hippocampus resected from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Field Potential Recording in the presence of CGP 62349
Audience: Researchers, scientists, and drug development professionals.
Introduction
CGP 62349 is a potent and selective antagonist of the GABA-B receptor. These receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system. By blocking these receptors, this compound can modulate neuronal excitability and synaptic plasticity. These application notes provide detailed protocols for studying the effects of this compound on synaptic transmission and plasticity using field potential recordings in acute brain slices, a common ex vivo electrophysiological technique.
Data Presentation
| Concentration of CGP 35348 (µM) | Stimulation Protocol | Effect on LTP (% of Control) |
| 100 | Theta Burst Stimulation (TBS) | ~120% |
| 250 | Theta Burst Stimulation (TBS) | ~150% |
| 500 | Theta Burst Stimulation (TBS) | ~130% |
| 1000 | Theta Burst Stimulation (TBS) | Depression |
| 100 | High-Frequency Stimulation (HFS) | ~110% |
| 250 | High-Frequency Stimulation (HFS) | ~125% |
| 500 | High-Frequency Stimulation (HFS) | ~140% |
| 1000 | High-Frequency Stimulation (HFS) | ~160% |
Data adapted from studies on the effects of the GABA-B antagonist CGP 35348. The effects of this compound are expected to be in a similar range, but dose-response experiments are recommended.
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-glucose.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 D-glucose.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogen-gassed cutting solution.
-
Rapidly dissect the brain and place it in ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut 300-400 µm thick coronal or sagittal slices.
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen at 32-34°C for at least 30 minutes.
-
After the recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
Field Potential Recording
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) from hippocampal slices.
Materials:
-
Recording chamber for brain slices
-
Perfusion system
-
Micromanipulators
-
Stimulating electrode (e.g., bipolar tungsten electrode)
-
Recording electrode (glass micropipette filled with aCSF, 1-3 MΩ resistance)
-
Amplifier and digitizer
-
Data acquisition software
-
This compound stock solution (e.g., in DMSO or water)
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Place the stimulating electrode in the desired presynaptic pathway (e.g., Schaffer collaterals in the CA1 region of the hippocampus).
-
Place the recording electrode in the corresponding postsynaptic area (e.g., stratum radiatum of CA1).
-
Deliver baseline stimuli (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP that is approximately 30-50% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
To study the effect of this compound on baseline synaptic transmission, bath-apply the desired concentration of the drug and record for another 30-60 minutes.
-
To investigate the effect on long-term potentiation (LTP), after establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol (e.g., 3 trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Record the fEPSP for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
This compound can be applied before the induction protocol to study its effect on LTP induction, or after to study its effect on LTP expression and maintenance.
Mandatory Visualization
Caption: GABA-B receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for field potential recording with this compound.
Application Notes and Protocols for CGP 62349 in Rodent Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CGP 62349, a selective and orally active GABA-B receptor antagonist, in rodent models of cognitive function. This document includes recommended dosage ranges, detailed experimental protocols for key behavioral assays, and an exploration of the underlying signaling pathways.
Data Presentation: this compound Dosage in Rodent Cognitive Studies
The following table summarizes the effective dosages of this compound and related GABA-B antagonists used in various rodent cognitive studies. It is important to note that the optimal dose may vary depending on the specific rodent strain, age, and the cognitive paradigm being assessed.
| Compound | Rodent Species/Strain | Cognitive Task | Dosage | Route of Administration | Observed Effects | Citation |
| CGP52432 | Adult Mice | Morris Water Maze | 10 mg/kg | Intraperitoneal (i.p.) | Improved spatial learning and memory | [1][2] |
| CGP 35348 | Rats | Spatial Retention | Intermediate dosages | N/A | Enhanced memory (bell-shaped dose-response) | [3] |
| This compound | Rats | Active Avoidance | 0.01 - 1 mg/kg | Intraperitoneal (i.p.) | Improved learning and memory | [4] |
Signaling Pathways
This compound enhances cognitive function by antagonizing GABA-B receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission. The blockade of these receptors leads to the activation of downstream signaling cascades that are crucial for synaptic plasticity and memory formation.
Diagram of the GABA-B Receptor Antagonist Signaling Pathway:
Caption: this compound blocks inhibitory GABA-B receptors, enhancing neurotransmission.
The primary mechanism of action for this compound involves the blockade of GABA-B receptors, which are coupled to inhibitory G-proteins (Gαi/o). This antagonism prevents the G-protein-mediated inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and memory, such as brain-derived neurotrophic factor (BDNF).[1]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for assessing the cognitive-enhancing effects of GABA-B receptor antagonists.
Morris Water Maze (for Spatial Learning and Memory)
This protocol is adapted from a study investigating the effects of a GABA-B receptor antagonist on cognitive function in mice.[2]
Objective: To assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (120 cm in diameter, 50 cm high)
-
Water (22 ± 1°C), made opaque with non-toxic white paint
-
Submerged platform (10 cm in diameter), placed 1-1.5 cm below the water surface
-
Visual cues placed around the room
-
Video tracking system
Procedure:
-
Habituation: On the first day, allow each mouse to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Training (5 days):
-
Conduct four trials per day for each mouse with a 60-second inter-trial interval.
-
For each trial, gently place the mouse into the water facing the wall of the tank at one of four randomly chosen starting positions (North, South, East, West).
-
Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and the swim path using the video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Drug Administration: In the cited study, CGP52432 (10 mg/kg) was administered intraperitoneally once daily, starting 24 hours after the induction of a cognitive deficit model and continuing throughout the behavioral testing period.[2]
Diagram of the Morris Water Maze Experimental Workflow:
Caption: Workflow for the Morris Water Maze cognitive assessment.
Passive Avoidance Test (for Fear-Motivated Learning and Memory)
This is a general protocol for a passive avoidance task, a widely used test for assessing learning and memory in rodents.
Objective: To evaluate fear-motivated learning and memory.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, connected by a guillotine door)
-
An electrical grid floor in the dark compartment connected to a shock generator.
Procedure:
-
Training (Acquisition):
-
Place the rodent in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the rodent enters the dark compartment (which they are naturally inclined to do), close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
Immediately after the shock, remove the animal and return it to its home cage.
-
-
Retention Test (24 hours later):
-
Place the rodent back into the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency).
-
A longer latency to enter the dark compartment is indicative of better memory of the aversive event. The maximum latency is typically set to 300 or 600 seconds.
-
-
Drug Administration: this compound or a vehicle solution would typically be administered at a specific time point before the training session (e.g., 30-60 minutes) to assess its effect on memory acquisition and consolidation.
Diagram of the Passive Avoidance Logical Relationship:
Caption: Logical flow of the passive avoidance learning paradigm.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the GABA-B receptor system in cognitive processes. The provided dosages and protocols offer a starting point for researchers designing studies to evaluate the cognitive-enhancing potential of this compound. It is recommended that pilot studies be conducted to determine the optimal dose and administration schedule for the specific experimental conditions. The visualization of the signaling pathway and experimental workflows should aid in the understanding and implementation of these studies.
References
- 1. GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of CGP 62349 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of a stock solution of CGP 62349, a selective GABA B receptor antagonist. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 421.4 g/mol | [1][2] |
| Alternative Molecular Weight | 407.40 g/mol , 421.17 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO. May also be soluble in Water, Ethanol, or DMF. | [5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental needs by modifying the calculations accordingly.
Calculations:
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol )
For 1 mL of a 10 mM solution, using a molecular weight of 421.4 g/mol :
Mass (mg) = 10 mM * 1 mL * 0.4214 g/mol = 4.214 mg
Procedure:
-
Weighing: Carefully weigh out 4.214 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.
-
Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from InvivoChem.[5]
Visualized Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. This compound | C21H28NO6P | CID 5310936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GPCRdb [gpcrdb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CGP62349 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | GABAB receptor antagonist | CAS# 187608-26-0 | InvivoChem [invivochem.com]
Application of CGP 62349 in Studying Learning and Memory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 62349 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor for the main inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). By blocking the inhibitory effects of GABA at the GABA-B receptor, this compound has been shown to enhance cognitive performance across various learning and memory paradigms.[1] This makes it a valuable pharmacological tool for investigating the neurobiological mechanisms underlying learning and memory and for the development of novel therapeutics for cognitive disorders.
These application notes provide an overview of the use of this compound in learning and memory research, including its mechanism of action, quantitative data, detailed experimental protocols for key behavioral and electrophysiological assays, and a schematic of the proposed signaling pathway.
Mechanism of Action
GABA-B receptors are metabotropic receptors that, upon activation by GABA, lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This results in a hyperpolarization of the neuronal membrane and an overall reduction in neuronal excitability. This compound acts as a competitive antagonist at the GABA-B receptor, preventing GABA from binding and exerting its inhibitory effects. This disinhibition leads to an increase in neuronal excitability and facilitates the release of excitatory neurotransmitters, processes that are crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.
The enhanced neuronal activity and synaptic plasticity are thought to be mediated, at least in part, by the activation of the cAMP/PKA/CREB signaling pathway. By blocking the GABA-B receptor-mediated inhibition of adenylyl cyclase, this compound can lead to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes involved in synaptic plasticity and memory formation.
Quantitative Data for this compound
For ease of comparison, the following table summarizes key quantitative data for this compound and related compounds.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 0.5 nM ([3H]-CGP 62349) | Human Hippocampus | [2][3] |
| IC50 | 85 nM (for CGP 52432) | GABAB Receptor | [4] |
| Effective In Vivo Dose (Active Avoidance) | 0.01 mg/kg | Rat | |
| Effective In Vivo Dose (Morris Water Maze) | 10 mg/kg (i.p.) | Mouse |
Experimental Protocols
In Vivo Behavioral Assay: Active Avoidance Learning in Rats
This protocol is adapted from studies investigating the effects of GABA-B receptor antagonists on learning and memory.
Objective: To assess the effect of this compound on associative learning and memory.
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, equipped with a light or sound stimulus.
Procedure:
-
Habituation: Place the rat in the shuttle box for a 5-minute habituation period on the day before the experiment begins.
-
Drug Administration: Administer this compound (e.g., 0.01 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the training session.
-
Training Session:
-
Each trial begins with the presentation of a conditioned stimulus (CS), such as a light or a tone, for 10 seconds.
-
If the rat moves to the other compartment of the shuttle box within the 10-second CS presentation, it is recorded as an avoidance response, and the trial is terminated.
-
If the rat does not move to the other compartment during the CS presentation, a mild, scrambled footshock (unconditioned stimulus, US; e.g., 0.5 mA for 5 seconds) is delivered through the grid floor.
-
If the rat moves to the other compartment during the footshock, it is recorded as an escape response.
-
Each training session consists of a set number of trials (e.g., 30 trials) with a variable inter-trial interval (e.g., averaging 60 seconds).
-
-
Data Analysis: The primary measures are the number of avoidance responses, escape latencies, and the number of failures to escape. An increase in the number of avoidance responses in the this compound-treated group compared to the vehicle group indicates an enhancement of learning.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is a general guideline for inducing LTP in hippocampal slices and can be adapted to study the effects of this compound.
Objective: To determine if this compound modulates synaptic plasticity at the cellular level.
Materials:
-
Adult rat or mouse
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue chopper
-
Slice incubation chamber
-
Recording chamber for electrophysiology
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
This compound
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to an incubation chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
-
Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound.
-
LTP Induction: After a stable baseline is re-established in the presence of the drug, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.
-
Data Analysis: The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the baseline. A larger potentiation in the presence of this compound would indicate that blocking GABA-B receptors facilitates LTP.
Visualizations
Signaling Pathway of this compound in Enhancing Learning and Memory```dot
Caption: Workflow for assessing this compound's effect on learning and memory in vivo.
Logical Relationship of this compound's Action
Caption: The logical cascade of this compound's pro-cognitive effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. GABAB receptor antagonism abolishes the learning impairments in rats with chronic atypical absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing CGP 62349 Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers working with CGP 62349. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of this potent GABAB receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: My initial experiments show very low brain concentrations of this compound. What are the likely reasons for this?
A1: Low brain penetration of this compound is expected based on its physicochemical properties. The primary reasons include:
-
Low Lipophilicity: this compound has a predicted low octanol-water partition coefficient (XLogP3-AA: -1.1), indicating it is a hydrophilic molecule.[1] Highly polar molecules generally exhibit poor passive diffusion across the lipid-rich BBB.
-
Potential for Efflux: The molecule may be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain and back into the bloodstream.
Q2: How can I improve the delivery of this compound to the central nervous system (CNS)?
A2: Several strategies can be employed to enhance the CNS delivery of hydrophilic drugs like this compound:
-
Prodrug Approach: Masking the polar functional groups of this compound with lipophilic moieties can create a more lipid-soluble prodrug.[2][3][4][5] This prodrug can cross the BBB and then be enzymatically cleaved to release the active this compound within the brain.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into liposomes or polymeric nanoparticles can facilitate its transport across the BBB.[6][7][8][9] Surface modification of these nanoparticles with specific ligands can target receptors on the BBB for enhanced uptake.[9][10]
-
Direct Administration: For preclinical studies, direct administration methods such as intracerebroventricular (ICV) injection can bypass the BBB to study the central effects of this compound.
Q3: What are the key quantitative parameters I should measure to assess BBB penetration?
A3: To quantify the extent of BBB penetration, you should aim to determine the following parameters:
-
Apparent Permeability Coefficient (Papp): An in vitro measure of a compound's permeability across a cell monolayer (e.g., Caco-2) or an artificial membrane (PAMPA).
-
Brain-to-Plasma Concentration Ratio (Kp): The ratio of the total drug concentration in the brain to the total drug concentration in the plasma at steady-state.[7]
-
Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain): This is considered the most relevant parameter as it relates the concentration of the unbound (pharmacologically active) drug in the brain to the unbound concentration in the plasma.[1][11][12][13]
Troubleshooting Guides
In Vitro Permeability Assays (PAMPA & Caco-2)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Apparent Permeability (Papp) in PAMPA | Compound has low passive permeability due to high polarity. | This is expected for this compound. Consider this as a baseline for evaluating modified (e.g., prodrug) versions. Ensure the pH of the donor and acceptor buffers is appropriate for the compound's ionization state to favor the neutral, more permeable form. |
| Compound precipitation in the donor well. | Visually inspect the wells. If precipitation is observed, decrease the starting concentration of the compound. | |
| Low Papp in Caco-2 Assay | Low passive permeability (as seen in PAMPA). | As with PAMPA, this is the expected result for the parent compound. |
| Active efflux by transporters like P-gp. | Perform a bi-directional Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[6] Include a known P-gp inhibitor (e.g., verapamil) to see if permeability increases. | |
| Poor monolayer integrity. | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the cell monolayer is intact. | |
| High Variability in Permeability Data | Inconsistent cell monolayer formation. | Ensure consistent cell seeding density and culture time (typically 18-22 days for Caco-2).[6] |
| Analytical variability. | Ensure the LC-MS/MS method is validated for the compound in the assay buffer. |
In Vivo Microdialysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or Undetectable Concentrations in Brain Dialysate | Poor BBB penetration of the compound. | This is the primary experimental question. Ensure the analytical method (e.g., LC-MS/MS) has a sufficiently low limit of quantification. |
| Low recovery across the microdialysis probe. | For hydrophilic compounds, ensure the perfusion fluid (aCSF) composition is optimized. Determine the in vitro and in vivo recovery of the probe for accurate quantification. | |
| Adsorption to tubing or equipment. | While less common with hydrophilic compounds, it's good practice to pre-condition the microdialysis system with the compound solution. | |
| High Variability Between Animals | Inconsistent probe placement. | Use stereotaxic surgery for accurate and reproducible probe implantation.[10] |
| Differences in BBB integrity due to surgery. | Allow for a sufficient recovery period after surgery before starting the experiment. Monitor animal behavior and physiological status. | |
| Issues with the analytical assay. | Ensure consistent sample handling and storage. Acetic acid can be added to stabilize peptides in dialysates, a similar principle might be tested for this compound if degradation is suspected.[14] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
This protocol provides a method for assessing the passive permeability of this compound and its derivatives.
Materials:
-
PAMPA plate (e.g., 96-well filter plate)
-
Acceptor plate
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound) and controls (high and low permeability)
-
LC-MS/MS for analysis
Procedure:
-
Prepare Lipid Membrane: Dissolve porcine brain lipid in dodecane. Carefully coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Prepare Solutions: Dissolve the test compound and controls in PBS to the desired concentration (e.g., 10 µM).
-
Add to Acceptor Plate: Add fresh PBS to the wells of the acceptor plate.
-
Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add the compound solutions to the donor wells. Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, taking into account the volume of the wells and the surface area of the membrane.
In Vivo Microdialysis in Rats
This protocol outlines the procedure for measuring the unbound concentration of this compound in the rat brain.
Materials:
-
Microdialysis probes (with appropriate molecular weight cutoff)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
LC-MS/MS for analysis
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant the microdialysis probe into the target brain region (e.g., striatum or hippocampus).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Experiment: Connect the probe to the syringe pump and fraction collector. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for a defined period (e.g., 1-2 hours).
-
Compound Administration: Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Sample Collection: Continue to collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Blood Sampling: Collect blood samples at corresponding time points to determine plasma concentrations.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma (unbound fraction) using LC-MS/MS.
-
Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu,brain).
Visualizations
Caption: Experimental workflow for improving and assessing this compound BBB penetration.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 8. tandfonline.com [tandfonline.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting CGP 62349 solubility issues
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues related to CGP 62349, a selective GABA-B receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a selective and orally active GABA-B receptor antagonist used in research to study the GABAergic system and its role in various physiological processes. Like many small molecule inhibitors, this compound is a hydrophobic compound with low aqueous solubility. This can lead to precipitation when preparing solutions for in vitro and in vivo experiments, potentially causing inaccurate experimental results and difficulties in reproducing findings.
Q2: In which solvents is this compound soluble?
Q3: My this compound is precipitating when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: Precipitation upon dilution into aqueous buffers is a common problem with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute your high-concentration DMSO stock into a smaller volume of DMSO before the final dilution into the aqueous medium.
-
Slow, Controlled Addition with Vortexing: Add the DMSO stock solution drop-by-drop to your aqueous buffer while vigorously vortexing or stirring. This helps to rapidly disperse the compound and avoid localized high concentrations that promote precipitation.
-
Pre-warm the Aqueous Medium: Having your cell culture medium or buffer at 37°C can sometimes improve the solubility of the compound upon dilution.
-
Immediate Use: Use the freshly prepared working solution of this compound immediately, as the compound may precipitate out of the aqueous solution over time.
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, as it can have cytotoxic effects. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, but it is crucial to determine the specific tolerance of your cells by running a vehicle control (medium with the same concentration of DMSO without the compound).
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Specific Solvent
Since exact solubility values are not published, it is recommended to determine the approximate solubility in your solvent of choice (e.g., DMSO) before preparing a high-concentration stock solution.
Methodology:
-
Preparation: Start with a small, known amount of pre-weighed this compound powder (e.g., 1 mg) in a clear vial.
-
Solvent Addition: Add a small, precise volume of the solvent (e.g., 20 µL of DMSO) to the vial.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can also aid dissolution.
-
Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.
-
Titration: If the solid has dissolved, continue adding small, known volumes of the solvent, vortexing after each addition, until you observe the first sign of persistent fine precipitate that does not dissolve with further vortexing.
-
Calculation: The solubility can be estimated based on the total volume of solvent added before precipitation occurred.
Protocol 2: Preparation of a this compound Stock Solution in DMSO
Methodology:
-
Calculation: Based on your desired stock concentration (e.g., 10 mM) and the molecular weight of this compound (421.4 g/mol ), calculate the mass of the compound needed.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) can be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 3: Diluting this compound Stock Solution into Aqueous Medium
Methodology:
-
Pre-warm Medium: Warm your cell culture medium or experimental buffer to 37°C.
-
Intermediate Dilution (Recommended): If your final desired concentration is low, consider making an intermediate dilution of your DMSO stock in fresh, pre-warmed medium.
-
Final Dilution: Place the required volume of pre-warmed aqueous medium in a tube and place it on a vortex mixer set to a medium speed.
-
Dropwise Addition: Slowly add the required volume of the this compound DMSO stock solution (or intermediate dilution) drop-by-drop to the vortexing medium.
-
Final Mix: Continue to vortex for another 30 seconds to ensure the solution is homogenous.
-
Immediate Use: Use the final working solution immediately in your experiment.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 421.4 g/mol |
| Molecular Formula | C₂₁H₂₈NO₆P |
| XLogP | 2.07 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
Table 2: Recommended Solvents for this compound
| Solvent | Recommended Use | Notes |
| DMSO | Primary stock solutions | High solvating capacity for hydrophobic compounds. Use anhydrous grade. |
| Ethanol (B145695) | Limited use for stock solutions | Lower solvating capacity than DMSO. May require warming. |
| Aqueous Buffers (Water, PBS) | Final working solutions (with co-solvent) | This compound is practically insoluble. Requires dilution from a stock in an organic solvent. |
Visualizations
Caption: Simplified GABA-B receptor signaling pathway.
Caption: Decision tree for troubleshooting precipitation.
Technical Support Center: Optimizing CGP 62349 Working Concentration
Welcome to the technical support center for CGP 62349, a potent and selective GABA B receptor antagonist. This guide provides researchers, scientists, and drug development professionals with comprehensive information to optimize the working concentration of this compound in various experimental settings. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the GABA B receptor.[1][2] It binds to the receptor with high affinity, thereby blocking the inhibitory effects of the endogenous ligand, gamma-aminobutyric acid (GABA). GABA B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, resulting in a hyperpolarization of the neuron and inhibition of neurotransmitter release.[1][3][4][5] By antagonizing this receptor, this compound can prevent these downstream effects.
Q2: What is the binding affinity of this compound for the GABA B receptor?
A2: this compound exhibits high affinity for the GABA B receptor. A study using a radiolabeled form of the compound, [(3)H]-CGP62349, in human hippocampal sections determined a dissociation constant (K(D)) of 0.5 nM.[6]
Q3: In what solvents can I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For most in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.[7]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, stock solutions can be stored at -80°C for up to six months, or at -20°C for one month. It is advisable to avoid repeated freeze-thaw cycles.[7]
Optimizing Working Concentrations
The optimal working concentration of this compound is highly dependent on the experimental model and the specific research question. The following tables provide a summary of suggested starting concentrations based on published data and general practices. It is crucial to perform a dose-response curve to determine the most effective concentration for your specific experiment.
In Vitro Applications
| Application | Cell/Tissue Type | Suggested Starting Concentration Range | Key Considerations |
| Primary Neuronal Culture | Rat Hippocampal or Cortical Neurons | 1 µM - 10 µM | Start with a lower concentration and titrate up. Monitor for any signs of cytotoxicity, especially at higher concentrations and longer incubation times. |
| Whole-Cell Patch Clamp | Acute Brain Slices (e.g., Hippocampus) | 1 µM - 20 µM | The effective concentration can depend on the thickness of the slice and the specific neuronal population being studied. Ensure adequate perfusion of the slice with the antagonist-containing ACSF. |
| Binding Assays | Recombinant cell lines or brain homogenates | 0.1 nM - 100 nM | The high affinity of this compound allows for the use of low nanomolar concentrations in competitive binding assays. |
In Vivo Applications
| Application | Animal Model | Route of Administration | Suggested Dosage Range | Key Considerations |
| Behavioral Studies | Mouse | Intraperitoneal (i.p.) | 1 mg/kg - 10 mg/kg | The optimal dose will depend on the specific behavioral paradigm. It is important to perform dose-escalation studies to determine the effective dose with minimal side effects. |
| Pharmacokinetic Studies | Rat | Oral (p.o.) | 5 mg/kg - 25 mg/kg | This compound is orally active.[1][2] The formulation and vehicle used can significantly impact bioavailability. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 407.40 g/mol .
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.074 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
General Protocol for In Vitro Cell Culture Experiments
-
Cell Plating: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow for the recommended period.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare the desired final concentrations by diluting the stock solution in pre-warmed cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Incubation: Incubate the cells for the desired period under standard culture conditions.
-
Assay: Perform the desired downstream analysis (e.g., cell viability assay, immunocytochemistry, or functional assay).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Solution | - Low aqueous solubility of this compound.- High final concentration of the compound.- Rapid dilution from a concentrated DMSO stock. | - Ensure the final DMSO concentration is kept as low as possible while maintaining solubility.- Perform serial dilutions to gradually decrease the DMSO concentration.- Consider using a co-solvent such as PEG300 or Tween 80 for in vivo formulations.[7] |
| Inconsistent or No Effect Observed | - Inadequate concentration of the antagonist.- Degradation of the compound.- Issues with the experimental system (e.g., low receptor expression). | - Perform a dose-response curve to determine the optimal concentration.- Use freshly prepared working solutions and ensure proper storage of stock solutions.- Verify the expression and functionality of GABA B receptors in your experimental model. |
| Cell Toxicity | - High concentration of this compound.- High concentration of the solvent (DMSO).- Extended incubation time. | - Determine the cytotoxic threshold of this compound in your cell type using a viability assay.- Ensure the final DMSO concentration does not exceed 0.1% in cell culture experiments.- Optimize the incubation time to achieve the desired effect without causing significant cell death. |
| Off-Target Effects | - Although this compound is highly selective for the GABA B receptor, off-target effects can occur at very high concentrations. | - Use the lowest effective concentration determined from your dose-response studies.- Consider using a second, structurally different GABA B antagonist as a control to confirm that the observed effects are mediated by the GABA B receptor. |
Visualizing Key Concepts
To further aid in the understanding of this compound's mechanism of action and its application in experimental workflows, the following diagrams have been generated using Graphviz (DOT language).
GABA B Receptor Signaling Pathway
Caption: GABA B receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vitro Testing of this compound
Caption: A typical workflow for an in vitro experiment using this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis of GABAB Receptor Regulation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of GABA(B) receptors labelled with [(3)H]-CGP62349 in hippocampus resected from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
CGP 62349 stability in physiological saline
Welcome to the technical support center for CGP 62349. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in physiological saline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in physiological saline at room temperature?
A1: Specific public data on the degradation kinetics of this compound in physiological saline is limited. However, as a general guideline for many pharmaceutical compounds, solutions should be prepared fresh daily for optimal activity.[1][2] Storage at room temperature for extended periods is generally not recommended without specific stability data. Factors such as temperature, light exposure, and pH can significantly impact the stability of compounds in aqueous solutions.[2][3]
Q2: What are the common signs of this compound degradation in solution?
A2: Visual indicators of degradation can include discoloration of the solution, precipitation, or the appearance of cloudiness. However, significant degradation can occur without any visible changes. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to detect the parent compound and any degradation products.[4][5]
Q3: How should I prepare and store a stock solution of this compound?
A3: For maximal stability, it is recommended to prepare stock solutions in an appropriate organic solvent, such as DMSO, and store them at -20°C or -80°C. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles, which can contribute to degradation. When preparing aqueous working solutions in physiological saline, they should be made fresh from the stock solution just before use.
Q4: What factors can influence the stability of this compound in physiological saline?
A4: Several factors can affect the stability of a compound in an aqueous solution like physiological saline:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3]
-
pH: The pH of the saline solution can influence hydrolysis and other degradation pathways. Physiological saline has a pH of approximately 5.5, which can contribute to acid-base catalyzed degradation.[6][7]
-
Light: Exposure to UV or ambient light can cause photodegradation.[3] It is advisable to protect solutions from light by using amber vials or covering the container with aluminum foil.
-
Oxygen: Dissolved oxygen can lead to oxidative degradation.[3] While typically a smaller concern for short-term experiments, it can be a factor in long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Inconsistent potency of this compound due to degradation of the working solution. | Prepare fresh working solutions of this compound in physiological saline for each experiment. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Precipitate forms in the saline solution | The solubility of this compound in physiological saline may be limited, or the compound may be degrading into less soluble products. | Ensure the final concentration of any organic solvent (e.g., DMSO) from the stock solution is low enough to not cause precipitation. If solubility is an issue, consider using a different vehicle, ensuring it is appropriate for the experimental model. |
| Loss of compound activity over time | The compound is degrading in the physiological saline under the experimental conditions. | Perform a stability study under your specific experimental conditions (temperature, light exposure) to determine the rate of degradation. This will help in establishing a time window within which the prepared solution should be used. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Physiological Saline
This protocol outlines a method to determine the stability of this compound in physiological saline over time using HPLC.
Materials:
-
This compound
-
Physiological saline (0.9% NaCl, sterile)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
pH meter
-
Incubator or water bath
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound in physiological saline at the desired concentration for your experiments.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial concentration of this compound. This will serve as your baseline (100% stability).
-
Incubation: Store the remaining solution under the conditions you wish to test (e.g., room temperature, 37°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Data Presentation:
The results of the stability study can be summarized in a table as follows:
| Time (hours) | Temperature (°C) | Light Condition | % this compound Remaining (Mean ± SD) |
| 0 | 25 | Ambient | 100 |
| 1 | 25 | Ambient | 98.5 ± 1.2 |
| 2 | 25 | Ambient | 96.2 ± 1.5 |
| 4 | 25 | Ambient | 92.1 ± 2.0 |
| 8 | 25 | Ambient | 85.7 ± 2.3 |
| 24 | 25 | Ambient | 70.3 ± 3.1 |
| 0 | 37 | Dark | 100 |
| 1 | 37 | Dark | 95.3 ± 1.8 |
| 2 | 37 | Dark | 90.1 ± 2.1 |
| 4 | 37 | Dark | 82.4 ± 2.5 |
| 8 | 37 | Dark | 68.9 ± 3.0 |
| 24 | 37 | Dark | 45.6 ± 4.2 |
Visualizations
GABA B Receptor Signaling Pathway
This compound is a selective antagonist of the GABA B receptor. GABA B receptors are G-protein coupled receptors that mediate inhibitory neurotransmission.[8][9][10] Their activation leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels.[9][10]
Caption: Signaling pathway of the GABA B receptor and the antagonistic action of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound.
Caption: Workflow for determining the stability of this compound in physiological saline.
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. scitechnol.com [scitechnol.com]
- 3. allanchem.com [allanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting stability of drugs | PPTX [slideshare.net]
- 8. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of CGP 62349
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses potential off-target effects of CGP 62349, a potent and selective GABA-B receptor antagonist. While widely recognized for its high affinity and selectivity for the GABA-B receptor, understanding any potential interactions with other molecular targets is crucial for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: The primary molecular target of this compound is the Gamma-Aminobutyric Acid type B (GABA-B) receptor, where it acts as a selective antagonist.
Q2: Are there any known off-target effects of this compound?
Q3: I am observing an unexpected effect in my experiment when using this compound. Could this be an off-target effect?
A3: While this compound is known for its selectivity, an unexpected experimental outcome could potentially stem from an off-target interaction, especially at higher concentrations. It is also important to consider other experimental variables that could contribute to the observed effect. This guide provides troubleshooting steps to help investigate such possibilities.
Troubleshooting Unexpected Experimental Outcomes
If you encounter unexpected results that you suspect might be due to off-target effects of this compound, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected results with this compound.
Data Presentation: Off-Target Selectivity Profile
A comprehensive, quantitative off-target binding profile for this compound against a broad panel of receptors and enzymes is not publicly available at this time. Researchers are advised to use this compound at the lowest effective concentration to maximize selectivity for the GABA-B receptor and to include rigorous controls in their experiments.
Key Experimental Protocols
To assess potential off-target effects of a compound like this compound, several standard experimental methodologies can be employed. Below are generalized protocols for common off-target screening assays.
Radioligand Binding Assay for Off-Target Screening
This method is used to determine the binding affinity of a test compound to a panel of known receptors.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from a variety of non-GABA-B receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines or tissues that endogenously or recombinantly express the target receptors of interest.
-
Assay Buffer: Use a binding buffer appropriate for the specific receptor being assayed.
-
Competition Binding: Incubate the prepared membranes with a fixed concentration of a specific high-affinity radioligand for the target receptor and varying concentrations of this compound.
-
Incubation: Allow the binding to reach equilibrium. Incubation times and temperatures will vary depending on the receptor.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Functional Cell-Based Assays for GPCR Off-Target Screening
These assays measure the functional consequence of a compound binding to a G-protein coupled receptor (GPCR).
Objective: To determine if this compound can act as an agonist or antagonist at a panel of non-GABA-B GPCRs.
Methodology:
-
Cell Culture: Use cell lines that stably or transiently express the GPCR of interest.
-
Assay Principle: Depending on the G-protein coupling of the receptor (Gs, Gi, Gq), different second messenger readouts can be used (e.g., cAMP levels, intracellular calcium flux, or IP1 accumulation).
-
Agonist Mode: Treat the cells with varying concentrations of this compound and measure the change in the second messenger signal.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before stimulating them with a known agonist for the target GPCR. Measure the inhibition of the agonist-induced signal.
-
Detection: Use appropriate detection technologies, such as fluorescence-based assays (for calcium), HTRF, or ELISA (for cAMP and IP1).
-
Data Analysis: For agonist mode, generate a concentration-response curve to determine the EC50. For antagonist mode, generate an inhibition curve to determine the IC50.
Signaling Pathways
On-Target Signaling Pathway: GABA-B Receptor Antagonism
This compound blocks the activity of the GABA-B receptor, which is a Gi/o-coupled GPCR. This prevents the downstream effects of GABA binding, such as the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: On-target signaling pathway of this compound at the GABA-B receptor.
Given the lack of specific, publicly available off-target interaction data for this compound, a diagram for a potential off-target signaling pathway would be purely speculative and has been omitted. Should any off-target interactions be identified, a similar diagram could be constructed based on the signaling mechanism of the identified off-target.
Technical Support Center: [3H]-CGP 62349 Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing [3H]-CGP 62349, a selective GABA-B receptor antagonist, in radioligand binding assays. The primary focus is on understanding and minimizing non-specific binding to ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is [3H]-CGP 62349 and why is it used?
A1: [3H]-CGP 62349 is a tritiated, high-affinity, selective antagonist for the GABA-B receptor. It is used in radioligand binding assays to quantify the density (Bmax) and affinity (Kd) of GABA-B receptors in tissues and cell preparations. As an antagonist, it is not affected by the G-protein coupling state of the receptor, which can simplify data interpretation compared to agonist radioligands.
Q2: What is non-specific binding (NSB) and why is it problematic?
A2: Non-specific binding is the attachment of the radioligand to components other than the target receptor, such as lipids, other proteins, and the filter apparatus itself.[1] High non-specific binding can obscure the specific binding signal, leading to inaccurate calculations of receptor affinity and density.[1] Ideally, non-specific binding should account for less than 50% of the total binding at the highest concentration of the radioligand used.[1]
Q3: How is non-specific binding determined in an assay with [3H]-CGP 62349?
A3: Non-specific binding is measured by incubating the membrane preparation and the radioligand in the presence of a high concentration of a non-radioactive ligand that also binds to the GABA-B receptor. This "cold" ligand occupies nearly all the specific receptor sites, so any remaining bound radioactivity is considered non-specific. A common choice for determining non-specific binding is a saturating concentration of unlabeled GABA (e.g., 100 µM).[2]
Q4: What is a typical Kd value for [3H]-CGP 62349?
A4: While the exact Kd can vary depending on the tissue and experimental conditions, [3H]-CGP 62349 is a high-affinity ligand. For a closely related antagonist, [3H]-CGP 54626, the Kd in rat brain membranes is approximately 2.3 nM.[2] It is crucial to determine the Kd empirically in your specific system through saturation binding experiments.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) is a common challenge in radioligand binding assays. This guide provides a systematic approach to identifying and resolving the root causes.
References
Technical Support Center: Systemic Administration of CGP 62349
Welcome to the technical support center for the systemic administration of CGP 62349. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this selective GABAB receptor antagonist in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally active antagonist of the GABAB receptor.[1] Its primary mechanism of action is to block the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAB receptor. These receptors are G-protein-coupled receptors (GPCRs) that, when activated by GABA, lead to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a decrease in neuronal excitability. By antagonizing these receptors, this compound can prevent this inhibition and may lead to an increase in the release of excitatory neurotransmitters.
Q2: What are the potential challenges associated with the systemic administration of this compound?
While specific pharmacokinetic data for this compound is limited in publicly available literature, challenges with systemic administration of similar small molecule antagonists often revolve around achieving and maintaining therapeutic concentrations at the target site, particularly in the central nervous system (CNS). Key challenges can include:
-
Oral Bioavailability: Ensuring consistent and adequate absorption from the gastrointestinal tract.
-
Blood-Brain Barrier Penetration: The ability of the compound to effectively cross the blood-brain barrier to reach its target GABAB receptors in the brain.
-
Metabolic Stability and Half-Life: The rate at which the compound is metabolized and cleared from the body, which dictates the dosing frequency and duration of action.
-
Off-Target Effects: Potential interactions with other receptors or cellular targets that could lead to unforeseen side effects.
Q3: Is there any available data on the pharmacokinetic properties of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of expected in vivo efficacy | Poor Oral Bioavailability: The compound may not be adequately absorbed from the gut. | - Optimize the formulation of the dosing solution. Consider using a vehicle known to enhance the solubility and absorption of hydrophobic compounds. - Verify the accuracy of the oral gavage technique to ensure the full dose is delivered to the stomach. - Perform a pilot pharmacokinetic study to determine the actual plasma and brain concentrations achieved with the current dosing regimen. |
| Insufficient Blood-Brain Barrier (BBB) Penetration: The compound may not be reaching the CNS in high enough concentrations. | - Increase the dose, if tolerated, to create a higher concentration gradient across the BBB. - Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, which may lead to higher systemic exposure. - If BBB penetration is a major hurdle, explore the use of formulation strategies designed to enhance CNS delivery. | |
| Rapid Metabolism and Clearance: The compound may be cleared from the body too quickly to exert a sustained effect. | - Determine the plasma and brain half-life of the compound in your animal model. - Adjust the dosing frequency based on the determined half-life to maintain therapeutic concentrations. - Consider co-administration with an inhibitor of relevant metabolic enzymes, if known and appropriate for the study. | |
| Unexpected Behavioral or Physiological Effects | Off-Target Effects: The compound may be interacting with other receptors or cellular targets. | - Conduct a literature search for any known off-target binding of this compound or structurally similar compounds. - If possible, perform a receptor binding screen to identify potential off-target interactions. - Include control groups treated with vehicle only to differentiate compound-specific effects from procedural stress. |
| Variability in Experimental Results | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Ensure all personnel are thoroughly trained and proficient in the chosen administration technique (e.g., oral gavage). - Use a consistent and appropriate vehicle for all animals in the study. - Calibrate all equipment used for dose preparation and administration. |
| Animal-to-Animal Variability: Differences in metabolism, absorption, or health status between individual animals. | - Use a sufficient number of animals per group to account for biological variability. - Ensure all animals are of a similar age, weight, and health status at the start of the study. - Randomize animals to treatment groups to minimize bias. |
Experimental Protocols
Detailed Protocol for Oral Gavage Administration of this compound in Mice
This protocol provides a standardized procedure for the oral administration of this compound to mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., distilled water, saline, 0.5% methylcellulose)
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Syringes (1 mL)
-
Oral gavage needles (stainless steel or flexible plastic, typically 20-22 gauge for adult mice)[3][4]
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Dose Calculation and Preparation:
-
Weigh the individual mouse to determine the accurate dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg of body weight.[4]
-
Calculate the required amount of this compound based on the desired dose (e.g., in mg/kg) and the concentration of the dosing solution.
-
Prepare the dosing solution by dissolving or suspending the calculated amount of this compound in the chosen vehicle. Use a vortex mixer or sonicator to ensure a homogenous solution or suspension.
-
-
Animal Restraint:
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this depth on the needle.[6][7]
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[4]
-
As the needle reaches the back of the throat, the mouse should exhibit a swallowing reflex. Gently advance the needle into the esophagus to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and re-attempt.[7]
-
-
Compound Administration:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the solution.[6]
-
Administer the compound at a steady pace to avoid regurgitation.
-
-
Needle Removal and Post-Procedure Monitoring:
-
After administration, gently and slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy, which could indicate improper administration (e.g., aspiration into the lungs).
-
Signaling Pathway Diagrams
GABAB Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
Technical Support Center: Refining CGP 62349 Delivery for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of CGP 62349.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and orally active antagonist of the GABA-B receptor.[1] GABA-B receptors are G-protein coupled receptors that mediate the inhibitory effects of the neurotransmitter GABA. By blocking these receptors, this compound can modulate synaptic transmission and has been shown to improve cognitive performance in various learning paradigms.
Q2: What are the recommended routes of administration for this compound in vivo?
A2: this compound can be administered via intraperitoneal (i.p.) injection or oral gavage. The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.
Q3: How should I prepare this compound for in vivo administration?
A3: The preparation of this compound will depend on the chosen administration route. For intraperitoneal injections, it is typically dissolved in a vehicle such as saline with a small amount of a solubilizing agent like DMSO and/or Tween 80. For oral administration, it can be suspended in a vehicle like 0.5% carboxymethyl cellulose (B213188). It is crucial to ensure the compound is fully dissolved or uniformly suspended before administration.
Q4: Is there any available pharmacokinetic data for this compound?
A4: Publicly available, detailed pharmacokinetic data such as Cmax, Tmax, and half-life for this compound in common animal models is limited. Researchers may need to perform pilot pharmacokinetic studies to determine the optimal dosing regimen for their specific experimental conditions.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in solution | Poor solubility in the chosen vehicle. | - Increase the concentration of the co-solvent (e.g., DMSO), but be mindful of potential toxicity. - Try a different vehicle combination, such as those including Tween 80 or PEG400. - Use sonication to aid dissolution. - Prepare fresh solutions before each experiment. |
| Animal distress after injection (e.g., irritation, inflammation) | Vehicle toxicity or inappropriate pH of the solution. | - Reduce the concentration of DMSO or other organic solvents to the minimum required for dissolution. - Ensure the final pH of the solution is close to physiological pH (7.4). - Administer a smaller volume of the solution. |
| Lack of expected biological effect | - Inadequate dosage. - Poor bioavailability via the chosen administration route. - Degradation of the compound. | - Perform a dose-response study to determine the optimal dose. - Consider an alternative administration route (e.g., i.p. instead of oral). - Ensure proper storage of the compound (cool, dry, and dark place) and prepare fresh solutions for each experiment. |
| High variability in experimental results | - Inconsistent administration technique. - Differences in animal strain, age, or sex. | - Ensure all personnel are properly trained and consistent in their administration technique (e.g., injection site for i.p., proper gavage technique). - Standardize the animal model and experimental conditions as much as possible. |
| Difficulty with oral gavage procedure | Inexperience with the technique, leading to stress or injury to the animal. | - Ensure proper training in oral gavage techniques.[5][6][7][8][9] - Use appropriate gavage needle size for the animal. - Ensure the animal is properly restrained to minimize movement and stress. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
For a 10 mg/kg dose in a 25g mouse, with an injection volume of 10 µL/g, you will need a 1 mg/mL solution.
-
Dissolve the required amount of this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Vortex and sonicate the solution until the compound is completely dissolved.
-
Prepare the solution fresh on the day of the experiment.
-
-
Administration Procedure:
-
Weigh the mouse to determine the exact injection volume.
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse to a head-down position to allow the abdominal organs to move away from the injection site.
-
Insert a 27-30 gauge needle into the lower right quadrant of the abdomen, avoiding the midline and the bladder.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage Administration of this compound in Rats
-
Preparation of Dosing Suspension:
-
For a 20 mg/kg dose in a 250g rat, with a gavage volume of 5 mL/kg, you will need a 4 mg/mL suspension.
-
Prepare a 0.5% solution of carboxymethyl cellulose (CMC) in sterile water.
-
Weigh the required amount of this compound and suspend it in the 0.5% CMC solution.
-
Vortex thoroughly to ensure a uniform suspension.
-
-
Administration Procedure:
-
Weigh the rat to determine the exact gavage volume.
-
Select an appropriately sized gavage needle (e.g., 16-18 gauge for an adult rat).
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach.
-
Properly restrain the rat to immobilize its head and body.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The animal should swallow the tube.
-
If resistance is met, do not force the needle. Withdraw and try again.
-
Once the needle is in the stomach, administer the suspension slowly.
-
Gently remove the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
-
Quantitative Data Summary
| Parameter | Intraperitoneal (i.p.) Administration | Oral Gavage Administration |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 0.5% Carboxymethyl Cellulose |
| Dose Range (mg/kg) | 1 - 30 | 10 - 100 |
| Cmax (ng/mL) | Data to be determined by user | Data to be determined by user |
| Tmax (hours) | Data to be determined by user | Data to be determined by user |
| Half-life (hours) | Data to be determined by user | Data to be determined by user |
| Bioavailability (%) | Data to be determined by user | Data to be determined by user |
Visualizations
Caption: GABA-B receptor signaling pathway and the antagonistic action of this compound.
Caption: General workflow for in vivo experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and biodistribution of the camptothecin-polymer conjugate IT-101 in rats and tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. research.vt.edu [research.vt.edu]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of CGP 62349 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of CGP 62349 precipitation in solution during experimental procedures. By providing clear protocols and insights into the physicochemical properties of this potent GABA-B receptor antagonist, we aim to facilitate seamless experimentation and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound is a hydrophobic molecule with low aqueous solubility. Precipitation commonly occurs when the concentration of the compound exceeds its solubility limit in a given solvent or buffer system. This can be triggered by several factors, including:
-
Inappropriate solvent selection: Using a solvent in which this compound has poor solubility.
-
High final concentration: Attempting to achieve a final concentration in an aqueous buffer that is too high.
-
pH of the buffer: The charge state of this compound, and thus its solubility, can be influenced by the pH of the solution.
-
Improper dilution technique: Rapidly adding a concentrated stock solution to an aqueous buffer can cause localized supersaturation and immediate precipitation.
-
Low temperature: Solubility of many compounds, including this compound, tends to decrease at lower temperatures.
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q4: How can I prevent precipitation when diluting my DMSO stock solution into an aqueous buffer?
A4: The key is to avoid rapid changes in the solvent environment. Follow these steps for optimal results:
-
Warm solutions: Gently warm both the DMSO stock solution and the aqueous buffer to room temperature or 37°C.
-
Vortexing: Vigorously vortex the aqueous buffer while adding the DMSO stock solution.
-
Dropwise addition: Add the stock solution slowly and dropwise into the vortexing buffer. This ensures rapid and even dispersion, preventing localized high concentrations.
-
Final DMSO concentration: Keep the final concentration of DMSO in your experimental solution as low as possible, ideally below 1% (v/v), to minimize potential solvent effects on your biological system.
Q5: Can I use other solvents besides DMSO?
A5: While DMSO is the most common choice, ethanol (B145695) is another potential solvent for this compound. However, its solvating power for this compound may be lower than DMSO. If using ethanol, it is crucial to perform small-scale solubility tests to determine the maximum achievable concentration before preparing a large stock. For in vivo studies, formulations involving co-solvents like PEG400 and surfactants like Tween 80 are often used to create stable suspensions or solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition of stock solution to aqueous buffer | 1. Final concentration is too high.2. Improper mixing technique.3. Buffer pH is unfavorable. | 1. Lower the final concentration of this compound in your experiment.2. Use the dropwise addition method into a vortexing buffer.3. Empirically test different buffer pH values to find the optimal solubility. Consider the pKa of this compound if available. |
| Precipitation occurs over time in the final aqueous solution | 1. Solution is supersaturated.2. Temperature fluctuations.3. Interaction with other components in the media. | 1. Prepare fresh dilutions for each experiment and use them promptly.2. Maintain a constant temperature for your experimental setup.3. If using complex media, consider simplifying the buffer system to identify potential interactions. |
| Cloudiness or opalescence in the solution | Micro-precipitation is occurring. | This is an early sign of insolubility. Follow the same troubleshooting steps as for visible precipitation. Consider filtering the final solution through a 0.22 µm syringe filter if appropriate for your experiment, but be aware that this may remove some of the active compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound: 421.43 g/mol )
-
Weigh the calculated amount of this compound and place it in a sterile vial.
-
Add the required volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into an Aqueous Buffer (e.g., for cell culture experiments)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required. Ensure the final DMSO concentration will be below 1%.
-
Warm the aqueous buffer and the this compound stock solution to the desired experimental temperature (e.g., 37°C).
-
Place the required volume of the aqueous buffer into a sterile tube.
-
While vigorously vortexing the buffer, slowly add the calculated volume of the this compound stock solution drop by drop.
-
Continue vortexing for an additional 30-60 seconds to ensure complete mixing.
-
Use the freshly prepared solution immediately in your experiment.
Visualizing the Workflow
To better illustrate the recommended procedure for preparing a stable solution of this compound, the following workflow diagram is provided.
Technical Support Center: Optimizing Incubation Times for CGP 62349 Binding Assays
Welcome to the technical support center for optimizing your CGP 62349 binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a [³H]-CGP 62349 binding assay?
A1: Based on protocols for similar high-affinity GABA-B receptor antagonists, a standard incubation time is 60 to 90 minutes .[1][2] For initial experiments, we recommend starting with a 60-minute incubation at 30°C or a 90-minute incubation at room temperature.[1][2] However, the optimal time should be determined empirically for your specific experimental conditions by conducting a time-course experiment (see Experimental Protocols).
Q2: What is a typical incubation temperature for this assay?
A2: A common incubation temperature for [³H]-CGP 62349 binding assays is room temperature (approximately 25°C) or 30°C .[1][2] It is crucial to maintain a consistent temperature throughout the experiment and across all samples to ensure reproducibility.
Q3: How can I determine the non-specific binding in my assay?
A3: Non-specific binding is determined by measuring the binding of [³H]-CGP 62349 in the presence of a high concentration of a competing, non-labeled ligand that also binds to the GABA-B receptor. A commonly used compound for this purpose is unlabeled GABA at a high concentration (e.g., 10 mM).[3] This will saturate the specific binding sites, leaving only the non-specific binding to be measured.
Q4: What is the expected Kd for [³H]-CGP 62349?
A4: [³H]-CGP 62349 is a high-affinity antagonist for the GABA-B receptor. The reported dissociation constant (Kd) is in the low nanomolar range, with one study reporting a Kd of 0.5 nM in human hippocampal tissue.[4]
Q5: What are the key components of the assay buffer?
A5: A typical assay buffer for GABA-B receptor binding assays includes a buffering agent (e.g., 50 mM Tris-HCl), divalent cations which are often required for optimal binding (e.g., 2 mM CaCl2), and other salts to maintain ionic strength.[2][3] The pH is generally maintained around 7.4.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the radioligand with non-receptor components. 4. Inadequate blocking of non-specific sites. | 1. Use a lower concentration of [³H]-CGP 62349, ideally at or below its Kd. 2. Increase the number and volume of washes with ice-cold wash buffer. 3. Add a detergent like 0.01% Tween-20 to the wash buffer. 4. Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) and include a blocking agent like bovine serum albumin (BSA) in the assay buffer.[1] |
| Low or No Specific Binding | 1. Degraded receptor preparation. 2. Incorrect buffer composition (e.g., missing divalent cations). 3. Insufficient incubation time. 4. Problems with the radioligand (e.g., degradation). | 1. Prepare fresh membrane fractions and store them properly at -80°C. 2. Ensure the assay buffer contains the necessary components, such as CaCl2.[3] 3. Perform a time-course experiment to determine the optimal incubation time to reach equilibrium. 4. Check the age and storage conditions of your [³H]-CGP 62349 stock. |
| Poor Reproducibility | 1. Inconsistent incubation times or temperatures. 2. Pipetting errors. 3. Variation in membrane protein concentration between samples. | 1. Use a temperature-controlled incubator/water bath and a precise timer. 2. Calibrate pipettes regularly and use high-quality tips. 3. Perform a protein quantification assay (e.g., BCA assay) on your membrane preparation and ensure equal amounts are added to each well.[1] |
| High Well-to-Well Variability | 1. Incomplete mixing of assay components. 2. Inefficient filtration and washing. | 1. Gently agitate the plate during incubation.[1] 2. Ensure a consistent and rapid filtration process for all wells. Check the vacuum pressure and ensure filters are not drying out during washing. |
Experimental Protocols
Determining Optimal Incubation Time
-
Prepare a series of identical assay tubes/wells. Each time point will have tubes for total binding and non-specific binding.
-
Add the membrane preparation, buffer, and [³H]-CGP 62349 to all tubes. For non-specific binding tubes, also add a saturating concentration of unlabeled GABA.
-
Incubate the tubes at the desired temperature (e.g., 30°C).[1]
-
Stop the reaction at various time points (e.g., 15, 30, 45, 60, 90, 120 minutes) by rapid filtration.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding at each time point (Total Binding - Non-Specific Binding).
-
Plot specific binding versus time. The optimal incubation time is the point at which the specific binding reaches a plateau (equilibrium).
Standard [³H]-CGP 62349 Binding Assay Protocol
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer and prepare membrane fractions by differential centrifugation.[1]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[1]
-
50 µL of assay buffer (for total binding) or unlabeled GABA (for non-specific binding).
-
50 µL of [³H]-CGP 62349 (at a concentration near its Kd).
-
150 µL of membrane preparation (50-120 µg protein for tissue).[1]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[1][2]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in 0.3% PEI.[1]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filters and measure the retained radioactivity using a scintillation counter.
Quantitative Data Summary
Table 1: Recommended Incubation Parameters for [³H]-CGP 62349 Binding Assays
| Parameter | Recommended Value | Reference |
| Incubation Time | 60 - 90 minutes | [1][2] |
| Incubation Temperature | Room Temperature (~25°C) or 30°C | [1][2] |
Table 2: Key Binding Parameters for this compound
| Parameter | Typical Value | Tissue/System | Reference |
| Kd | 0.5 nM | Human Hippocampus | [4] |
Visualizations
Caption: GABA-B receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a [³H]-CGP 62349 radioligand binding assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of GABA(B) receptors labelled with [(3)H]-CGP62349 in hippocampus resected from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GABAB Receptor Antagonists: CGP 62349 vs. CGP 55845
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used GABAB receptor antagonists, CGP 62349 and CGP 55845. The information presented is curated from peer-reviewed scientific literature and is intended to assist researchers in selecting the appropriate tool for their specific experimental needs.
Introduction to GABAB Receptor Antagonists
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its effects are mediated by two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors. GABAB receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP), as well as the modulation of potassium and calcium channels. This signaling cascade results in a slow and prolonged inhibitory effect on neuronal activity. GABAB receptor antagonists block the action of GABA at these receptors, thereby disinhibiting neuronal circuits. These compounds are valuable research tools for studying the physiological roles of the GABAB receptor and have therapeutic potential for various neurological and psychiatric disorders.
At a Glance: Key Differences
| Feature | This compound | CGP 55845 |
| Potency | High affinity (KD = 0.5 nM)[1] | Potent (IC50 = 5-6 nM; pKi = 8.35)[2][3][4][5] |
| In Vivo Efficacy | Improves cognitive performance; effective at low doses (e.g., 0.01 mg/kg) in active avoidance tests[6][7] | Effective at pre- and postsynaptic receptors; improves learning and memory across a range of doses (0.01-1.0 mg/kg)[2][6][8] |
| Administration | Orally active[7] | Peripherally active (e.g., intraperitoneal injection)[2] |
| Reported Uses | Cognitive enhancement studies, radioligand for binding assays[7][8] | Studies of synaptic plasticity, neurotransmitter release, and in models of neurological disorders like CDKL5 deficiency[2] |
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and CGP 55845. It is important to note that direct comparisons of potency values (KD, IC50, pKi) should be made with caution, as experimental conditions can vary between studies.
| Parameter | This compound | CGP 55845 | Reference(s) |
| Binding Affinity (KD) | 0.5 nM ([³H]-CGP 62349) | Not explicitly reported | [1] |
| IC50 | Not explicitly reported | 5-6 nM | [2][3][4][5] |
| pKi | Not explicitly reported | 8.35 | [3][4][5] |
| In Vivo Effective Dose (Cognitive Enhancement) | 0.01 mg/kg (active avoidance) | 0.01 - 1.0 mg/kg (active avoidance) | [6] |
GABAB Receptor Signaling Pathway
The following diagram illustrates the canonical GABAB receptor signaling pathway that is antagonized by both this compound and CGP 55845.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize and compare GABAB receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the antagonists for the GABAB receptor.
Objective: To determine the dissociation constant (KD) or the inhibitory constant (Ki) of this compound and CGP 55845 for the GABAB receptor.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Radioligand (e.g., [³H]-CGP 54626 or [³H]-GABA)
-
This compound and CGP 55845
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in binding buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA.
-
Binding Reaction: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (this compound or CGP 55845) in the binding buffer.
-
Incubation: Allow the binding to reach equilibrium (e.g., 30-60 minutes at room temperature).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation. For saturation binding experiments to determine KD, vary the concentration of the radioligand.
Electrophysiological Recordings in Brain Slices
This in vitro method assesses the functional antagonism of GABAB receptors on synaptic transmission.
Objective: To measure the ability of this compound and CGP 55845 to block GABAB receptor-mediated effects on synaptic potentials.
Materials:
-
Rat or mouse brain slices (e.g., hippocampal or cortical slices)
-
Artificial cerebrospinal fluid (aCSF)
-
GABAB receptor agonist (e.g., baclofen)
-
This compound and CGP 55845
-
Patch-clamp or field potential recording setup
Procedure:
-
Slice Preparation: Prepare acute brain slices from the region of interest.
-
Recording: Obtain stable whole-cell patch-clamp recordings from individual neurons or field potential recordings.
-
Baseline Measurement: Record baseline synaptic responses (e.g., inhibitory postsynaptic potentials, IPSPs, or excitatory postsynaptic potentials, EPSPs).
-
Agonist Application: Apply a GABAB receptor agonist (e.g., baclofen) to induce a measurable effect, such as a hyperpolarization or a reduction in synaptic transmission.
-
Antagonist Application: Co-apply the antagonist (this compound or CGP 55845) with the agonist and observe the reversal of the agonist-induced effect.
-
Data Analysis: Quantify the magnitude of the synaptic response before and after the application of the agonist and antagonist. Determine the concentration-response curve for the antagonist's ability to block the agonist's effect.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the in vivo cognitive effects of GABAB receptor antagonists.
Discussion and Conclusion
Both this compound and CGP 55845 are highly potent and selective GABAB receptor antagonists that serve as invaluable tools in neuroscience research.
This compound stands out for its reported high binding affinity and oral activity, making it a suitable candidate for in vivo studies requiring systemic administration to investigate cognitive enhancement. The finding that it was effective only at a very low dose in one comparative study suggests a narrow therapeutic window or complex dose-response relationship that warrants further investigation.
CGP 55845 is a well-characterized antagonist with demonstrated efficacy at both presynaptic and postsynaptic GABAB receptors. Its consistent dose-dependent improvement of learning and memory in in vivo paradigms, along with its utility in in vitro electrophysiology, makes it a robust and versatile tool for a wide range of applications.
Choosing the Right Tool:
-
For studies focusing on cognitive enhancement with oral administration , this compound may be a primary candidate, though careful dose-response studies are recommended.
-
For in vitro electrophysiological studies requiring a well-characterized antagonist of both pre- and postsynaptic receptors, CGP 55845 is an excellent choice.
-
For in vivo studies requiring peripheral administration to investigate effects on learning, memory, and neurotransmitter release, CGP 55845 has a strong track record of efficacy across a range of doses.
Further direct comparative studies are needed to fully elucidate the subtle differences in the pharmacological profiles of these two important research compounds. Specifically, comprehensive selectivity screening against a broad panel of receptors and transporters would be highly valuable to the research community.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing GABAergic Tonic Inhibition Reduces Seizure-Like Activity in the Neonatal Mouse Hippocampus and Neocortex | Journal of Neuroscience [jneurosci.org]
- 4. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The modulatory effects of high affinity GABA(B) receptor antagonists in an active avoidance learning paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Binding Mechanism of GABAB Receptor Agonists and Antagonists through in Silico Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CGP 62349 and Saclofen for In Vitro GABA B Receptor Assays
For researchers, scientists, and drug development professionals, selecting the appropriate antagonist is critical for the accurate in vitro characterization of GABA B receptors. This guide provides an objective comparison of two commonly used GABA B receptor antagonists, CGP 62349 and saclofen (B1680481), supported by experimental data, detailed protocols, and visual diagrams to inform your experimental design.
Executive Summary
This compound and saclofen are both competitive antagonists of the GABA B receptor, but they exhibit significantly different potencies. This compound is a high-affinity antagonist with potency in the nanomolar range, making it a highly selective and potent tool for in vitro studies. In contrast, saclofen displays a lower affinity, with potency in the micromolar range. The choice between these two antagonists will largely depend on the specific requirements of the experimental setup, with this compound being preferable for studies requiring high potency and selectivity.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and saclofen based on available in vitro data.
| Compound | Parameter | Value | Species/Tissue | Assay Type |
| This compound | K D | 0.5 nM | Human Hippocampus | Radioligand Binding Assay ([³H]this compound)[1] |
| Saclofen | IC 50 | 7.8 µM | Rat Cerebellar Membranes | Inhibition of [³H]Baclofen Binding |
| pA 2 | 5.3 | Guinea Pig Ileum / Rat Cortical Slices | Functional Assay (antagonism of baclofen)[2] |
Note: A direct comparison of K D and IC 50 /pA 2 values should be made with caution as they are determined by different experimental methods. However, the several orders of magnitude difference in these values clearly indicates the higher potency of this compound.
Mechanism of Action: GABA B Receptor Signaling
GABA B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. Upon activation by GABA, the receptor signals through a Gi/o-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The dissociated Gβγ subunit can also directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.
Caption: GABA B Receptor Signaling Pathway.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (K i) of an unlabeled antagonist (e.g., this compound or saclofen) by measuring its ability to displace a radiolabeled ligand from the GABA B receptor.
1. Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl 2, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of radioligand (e.g., [³H]GABA or a specific [³H]antagonist), 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of unlabeled GABA (e.g., 100 µM), and 100 µL of membrane preparation.
-
Competition: 50 µL of radioligand, 50 µL of varying concentrations of the test antagonist (this compound or saclofen), and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
3. Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC 50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the K i value using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K D), where [L] is the concentration of the radioligand and K D is its dissociation constant.
Caption: Experimental Workflow for Competition Binding Assay.
Conclusion
Both this compound and saclofen are valuable tools for the in vitro study of GABA B receptors. However, their vastly different potencies dictate their optimal applications. This compound, with its nanomolar affinity, offers high potency and selectivity, making it ideal for detailed pharmacological characterization and studies where off-target effects at lower affinity sites are a concern. Saclofen, while less potent, can still be effectively used in assays where a micromolar range antagonist is sufficient and can serve as a useful comparator to higher-affinity compounds. The choice of antagonist should be carefully considered based on the specific aims and sensitivity of the in vitro assay being employed.
References
Validating CGP 62349 Antagonist Activity at the GABA-B Receptor Using the Agonist Baclofen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonist activity of CGP 62349 with the agonist activity of baclofen (B1667701) at the γ-aminobutyric acid type B (GABA-B) receptor. The content is supported by experimental data and detailed protocols to assist in the validation and characterization of novel GABA-B receptor antagonists.
Data Presentation
The following table summarizes the quantitative data for this compound and baclofen, highlighting their interaction with the GABA-B receptor. This data is compiled from various studies to provide a comparative overview.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Affinity (as a radioligand) | High (nanomolar range) | Not specified | [1] |
| Baclofen | EC50 (depression of dopamine (B1211576) neuron firing) | 0.27 µM | Rat midbrain slices | [2] |
| CGP 55845 (related antagonist) | Antagonist action | Fully blocked the effects of baclofen | Rat midbrain slices | [2] |
| CGP 35348 (related antagonist) | Antagonist action | Antagonized baclofen-induced decrease in locomotor activity | Mice | [3] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the GABA-B receptor signaling pathway, the principle of antagonist validation, and a typical experimental workflow.
Caption: GABA-B Receptor Signaling Pathway.
Caption: Principle of Competitive Antagonism Validation.
Caption: Experimental Workflow for Antagonist Validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound (this compound) for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-GABA or a labeled antagonist).
Materials:
-
Rat brain membranes (or cells expressing GABA-B receptors)
-
Radiolabeled GABA-B receptor ligand (e.g., [3H]-GABA)
-
Unlabeled baclofen (for determining non-specific binding)
-
This compound
-
Incubation buffer (e.g., Tris-HCl with CaCl2)
-
Scintillation fluid and counter
Protocol:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
To these tubes, add increasing concentrations of the unlabeled competitor, this compound.
-
A set of tubes containing a high concentration of unlabeled baclofen is used to determine non-specific binding.
-
Initiate the binding reaction by adding the membrane preparation to the tubes.
-
Incubate at room temperature to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data to calculate the IC50 of this compound, which can then be converted to a Ki (inhibition constant).
In Vitro Functional Assay (cAMP Measurement)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a downstream effector of the Gi/o-coupled GABA-B receptor.
Materials:
-
Cells stably expressing GABA-B receptors (e.g., CHO or HEK293 cells)
-
Baclofen
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA)
Protocol:
-
Plate the cells in a suitable microplate format and culture overnight.
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration of baclofen to the wells to inhibit adenylyl cyclase.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Incubate for a specified period to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.
-
The ability of this compound to reverse the baclofen-induced decrease in cAMP is a measure of its antagonist activity. Data can be used to generate a dose-response curve and calculate the IC50.
Ex Vivo Electrophysiology (Patch-Clamp Recording)
This technique directly measures the effect of the antagonist on baclofen-induced changes in ion channel activity in neurons.
Materials:
-
Brain slices (e.g., from rat hippocampus or ventral tegmental area)
-
Artificial cerebrospinal fluid (aCSF)
-
Baclofen
-
This compound
-
Patch-clamp recording setup
Protocol:
-
Prepare acute brain slices from the region of interest.
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply baclofen to the perfusion solution to activate GABA-B receptors, which typically results in an outward potassium current.
-
Once a stable baclofen-induced current is observed, co-apply this compound with baclofen.
-
The reduction or complete blockade of the baclofen-induced current in the presence of this compound demonstrates its antagonist activity.
-
By applying different concentrations of this compound in the presence of a fixed concentration of baclofen, a dose-response relationship for the antagonism can be established.
In Vivo Behavioral Assay (Locomotor Activity)
This assay assesses the ability of an antagonist to reverse the behavioral effects of an agonist in a whole animal model. Baclofen is known to decrease locomotor activity at certain doses.
Materials:
-
Rodents (e.g., mice or rats)
-
Baclofen
-
This compound
-
Apparatus for measuring locomotor activity (e.g., open field arena with automated tracking)
Protocol:
-
Acclimatize the animals to the testing room and locomotor activity chambers.
-
Administer this compound (or vehicle control) to the animals via an appropriate route (e.g., intraperitoneal injection).
-
After a suitable pre-treatment time, administer baclofen (or vehicle control).
-
Place the animals in the locomotor activity chambers and record their activity (e.g., distance traveled, rearing frequency) for a set duration.
-
Compare the locomotor activity of animals treated with baclofen alone to those treated with both this compound and baclofen.
-
A significant prevention or reversal of the baclofen-induced hypoactivity by this compound indicates in vivo antagonist activity at the GABA-B receptor.[3]
References
- 1. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for CGP 62349 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of negative control experiments essential for validating the specificity of CGP 62349, a potent and selective antagonist of the GABA B receptor. Rigorous negative controls are paramount for ensuring that the observed effects of this compound are indeed due to its interaction with the GABA B receptor and not a result of off-target effects.
Understanding this compound and the GABA B Receptor Signaling Pathway
This compound is a competitive antagonist that binds to the orthosteric site on the GABA B1 subunit of the heterodimeric GABA B receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by the endogenous agonist γ-aminobutyric acid (GABA), couples to Gαi/o proteins.[2] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2][3] Antagonism by this compound blocks these downstream effects.
Figure 1: Simplified GABA B receptor signaling pathway and points of intervention.
Choosing an Appropriate Negative Control
The ideal negative control for a this compound study would be a molecule that is structurally very similar to this compound but is devoid of activity at the GABA B receptor. While an inactive enantiomer of this compound is not commercially available, several other strategies can be employed to ensure the specificity of the observed effects.
Comparison of Negative Control Strategies:
| Control Strategy | Description | Pros | Cons |
| Vehicle Control | The solvent in which this compound is dissolved (e.g., DMSO, saline). | Simple to implement; accounts for any effects of the solvent. | Does not control for off-target effects of a complex molecule. |
| Less Potent Antagonist | A GABA B receptor antagonist with significantly lower affinity, such as CGP 35348. | Can demonstrate a dose-dependent effect related to GABA B receptor affinity. | Not a true negative control as it will have effects at higher concentrations. |
| Antagonist for an Unrelated Receptor | An antagonist for a different GPCR not expected to be involved in the process being studied. | Helps to rule out non-specific effects on GPCR signaling in general. | May not control for off-target effects unique to the chemical scaffold of this compound. |
| Structurally Unrelated GABA B Antagonist | A GABA B antagonist from a different chemical class, like SCH 50911. | Can help confirm that the observed effect is due to GABA B antagonism and not a specific chemical property of the CGP-series. | Does not serve as a direct negative control for this compound's specific structure. |
| Cells Lacking the Receptor | Using a cell line that does not express GABA B receptors or using knockout/knockdown models. | Provides the most definitive evidence that the effect is GABA B receptor-dependent. | May not be feasible for all experimental systems, particularly in vivo studies. |
Experimental Protocols and Comparative Data
To validate the specificity of this compound, a combination of binding and functional assays should be performed, comparing its activity with that of a chosen negative control.
Radioligand Binding Assays
These assays directly measure the ability of a compound to bind to the GABA B receptor. A competition binding assay is used to determine the binding affinity (Ki) of this compound and to demonstrate a lack of binding by a negative control.
Experimental Workflow: Competition Binding Assay
Figure 2: Workflow for a competition radioligand binding assay.
Protocol: Competition Binding Assay
-
Membrane Preparation: Prepare membranes from cells or tissues expressing GABA B receptors. A thorough washing is crucial to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radiolabeled GABA B antagonist (e.g., [3H]CGP 54626), and varying concentrations of the unlabeled test compound (this compound or the negative control).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value.
Expected Comparative Data:
| Compound | Target | Assay Type | Ki (nM) |
| This compound | GABA B Receptor | Competition Binding | ~2-5 |
| CGP 54626 | GABA B Receptor | Competition Binding | ~1-3 |
| CGP 35348 | GABA B Receptor | Competition Binding | ~34,000 |
| Ideal Negative Control | GABA B Receptor | Competition Binding | >10,000 |
Note: The Ki values are approximate and can vary depending on the experimental conditions.
Functional Assays
Functional assays measure the downstream consequences of receptor activation or blockade. For GABA B receptors, which are coupled to Gαi/o, two common functional assays are the GTPγS binding assay and the cAMP inhibition assay.
This assay measures the activation of G-proteins upon receptor stimulation. An agonist will increase the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. An antagonist like this compound will block this agonist-induced increase.
Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes as described for the binding assay.
-
Assay Setup: In a 96-well plate, combine the membranes, a GABA B agonist (e.g., GABA or baclofen), and varying concentrations of this compound or the negative control.
-
Pre-incubation: Pre-incubate the plate to allow the antagonist to bind to the receptor.
-
Initiate Reaction: Add [35S]GTPγS to each well to start the G-protein activation.
-
Incubation: Incubate the plate at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the antagonist concentration to determine the IC50.
This assay measures the inhibition of adenylyl cyclase activity. In cells expressing GABA B receptors, an agonist will decrease cAMP levels. This compound will reverse this effect.
Protocol: cAMP Inhibition Assay
-
Cell Culture: Culture cells expressing GABA B receptors in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound or the negative control.
-
Stimulation: Add a GABA B agonist in the presence of an adenylyl cyclase activator like forskolin. Forskolin is used to create a measurable cAMP signal that can then be inhibited by the activated Gαi/o.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50.
Expected Comparative Functional Data:
| Compound | Assay Type | Effect | IC50 (nM) |
| This compound | [35S]GTPγS Binding | Blocks agonist-stimulated binding | ~10-50 |
| This compound | cAMP Inhibition | Reverses agonist-induced cAMP inhibition | ~20-100 |
| Negative Control | [35S]GTPγS Binding | No effect on agonist-stimulated binding | >10,000 |
| Negative Control | cAMP Inhibition | No effect on agonist-induced cAMP inhibition | >10,000 |
Note: The IC50 values are approximate and can vary depending on the specific agonist and its concentration used in the assay.
Conclusion
References
A Comparative Guide to the Potency and Efficacy of CGP 62349 and Other GABA B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the GABA B receptor antagonist CGP 62349 with other commonly used antagonists, including saclofen (B1680481), phaclofen (B54434), and SCH 50911. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective analysis of their relative potencies and efficacies in various assays.
Summary of Quantitative Data
The binding affinities and functional potencies of GABA B receptor antagonists are crucial parameters for their use in research and potential therapeutic development. The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Antagonist | Radioligand | Preparation | IC50 (μM) | Ki (nM) | Reference |
| This compound | [¹²⁵I]CGP64213 | Recombinant human GABA B(1b/2) | - | 1.6 | [1] |
| Saclofen | [³H]Baclofen | Rat cerebellar membranes | 7.8 | - | [2] |
| Phaclofen | [³H]-(-)-Baclofen | Rat cortical membranes | 229 | - | [3] |
| SCH 50911 | [³H]GABA | Rat brain | 1.1 | - | [4] |
| CGP 35348 | [³H]GABA | Rat brain | 62 | - | [4] |
| 2-OH Saclofen | [³H]-CGP54626A | CHO-GABA B(1a,2) membranes | - | ~10,000 | [5] |
Table 1: Comparative Binding Affinities of GABA B Receptor Antagonauts. This table presents the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for various antagonists from radioligand binding assays. Lower values indicate higher binding affinity.
| Antagonist | Assay Type | Preparation | Potency (pA2 or IC50) | Efficacy | Reference |
| This compound | Calcium mobilization | Recombinant human GABA B(1b/2)/Gqi5 CHO cells | Antagonized GABA-mediated response | Effective antagonist | [1] |
| Saclofen | Calcium mobilization | Recombinant human GABA B(1b/2)/Gqi5 CHO cells | Only at high concentrations (>100 µM) | Weak antagonist | [1] |
| Phaclofen | Calcium mobilization | Recombinant human GABA B(1b/2)/Gqi5 CHO cells | Only at high concentrations (>100 µM) | Weak antagonist | [1] |
| SCH 50911 | Inhibition of baclofen-induced responses | Guinea pig trachea | pA2 = 5.8 | Competitive antagonist | [4] |
| CGP 35348 | Inhibition of baclofen-induced responses | Guinea pig trachea | pA2 = 4.6 | Competitive antagonist | [4] |
Table 2: Functional Potency and Efficacy of GABA B Receptor Antagonists. This table summarizes the functional activity of the antagonists in various in vitro assays. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
Radioligand Binding Assay with [³H]-CGP54626A
This protocol is used to determine the binding affinity of unlabeled compounds for the GABA B receptor.
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human GABA B(1a,2) or GABA B(1b,2) receptors are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Binding Reaction: The cell membranes (10 μg protein) are incubated with approximately 0.5 nM of the radiolabeled antagonist [³H]-CGP54626A in a buffer containing 50 mM Tris HCl and 2 mM CaCl₂, pH 7.4. The incubation is performed in the presence and absence of various concentrations of the competing unlabeled antagonist for 30 minutes at room temperature.[5]
-
Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through GF/B filters. The filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.[5]
-
Data Analysis: The radioactivity retained on the filters is measured using liquid scintillation counting. The IC50 values are determined by non-linear regression analysis of the competition curves. Ki values can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization in Recombinant Cells
This assay measures the ability of antagonists to block agonist-induced intracellular calcium mobilization, a downstream effect of GABA B receptor activation when coupled to a promiscuous G-protein like Gqi5.
-
Cell Culture: CHO cells stably co-expressing the human GABA B1b and GABA B2 receptor subunits, along with the chimeric G-protein Gqi5, are cultured to confluence.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prior to the experiment.
-
Compound Application: The cells are first incubated with varying concentrations of the antagonist. Subsequently, a fixed concentration of a GABA B agonist (e.g., GABA or baclofen) is added to stimulate the receptors.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a Fluorimetric Imaging Plate Reader (FLIPR).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and IC50 values are determined from the concentration-response curves.
Visualizations
GABA B Receptor Signaling Pathway
Caption: GABA B receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
References
- 1. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. The pharmacology of SCH 50911: a novel, orally-active GABA-beta receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiles of GABA B Receptor Antagonists: CGP 62349 vs. CGP 35348
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used γ-aminobutyric acid (GABA) type B receptor antagonists, CGP 62349 and CGP 35348. The following sections will delve into their respective selectivity profiles, supported by quantitative data and detailed experimental methodologies. This objective comparison aims to facilitate informed decisions in the selection of the appropriate antagonist for specific research applications.
Quantitative Selectivity Profile
The binding affinities of this compound and CGP 35348 for the GABA B receptor have been determined through radioligand binding assays. A summary of their potency is presented in the table below.
| Compound | Target Receptor | Binding Affinity | Notes |
| This compound | GABA B | K d = 0.5 nM[1] | High-affinity antagonist. |
| CGP 35348 | GABA B | IC 50 = 34 µM[2][3] | Moderate-affinity antagonist. |
K d : Dissociation constant, a measure of binding affinity. A lower K d value indicates a higher binding affinity. IC 50 : Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that this compound is a significantly more potent GABA B receptor antagonist than CGP 35348, exhibiting a nanomolar binding affinity compared to the micromolar affinity of CGP 35348. Both compounds are reported to be selective for the GABA B receptor[3][4]. CGP 35348 has been shown to have affinity for the GABA B receptor only in a variety of receptor binding assays[3]. It is also noted to have a higher affinity for postsynaptic versus presynaptic GABA B receptors[2][5].
Experimental Methodologies
The determination of the binding affinities presented above typically involves radioligand binding assays. Below is a detailed, representative protocol for such an assay.
Radioligand Binding Assay for GABA B Receptor Antagonists
This protocol outlines the general steps for determining the binding affinity of a test compound (e.g., this compound or CGP 35348) by measuring its ability to displace a radiolabeled ligand from the GABA B receptor.
Materials:
-
Radioligand: A high-affinity GABA B receptor radioligand such as [ 3 H]-CGP 54626 or [ 3 H]-CGP 62349[1][6].
-
Membrane Preparation: Crude membrane preparations from a tissue source rich in GABA B receptors (e.g., rat cerebral cortex or hippocampus) or cells expressing recombinant GABA B receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 2.5 mM CaCl 2 , pH 7.4.
-
Test Compounds: this compound and CGP 35348 at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled GABA B receptor agonist or antagonist (e.g., unlabeled GABA or baclofen).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its K d value), and either:
-
Assay buffer (for total binding).
-
The non-specific binding control (for non-specific binding).
-
Varying concentrations of the test compound (for competition binding).
-
-
Incubate the tubes at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC 50 value from the resulting sigmoidal curve.
-
If necessary, convert the IC 50 value to a K i (inhibition constant) value using the Cheng-Prusoff equation.
-
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Determining Antagonist Affinity
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a GABA B receptor antagonist.
Caption: Workflow for a competitive radioligand binding assay.
GABA B Receptor Signaling Pathway
This diagram illustrates the canonical signaling pathway of the GABA B receptor, which is inhibited by antagonists like this compound and CGP 35348.
Caption: Simplified GABA B receptor signaling cascade.
Conclusion
References
- 1. Studies of GABA(B) receptors labelled with [(3)H]-CGP62349 in hippocampus resected from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Confirming GABAB Receptor Blockade by CGP 62349
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CGP 62349 with other GABAB receptor antagonists, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the replication and validation of GABAB receptor blockade.
Introduction to GABAB Receptor Antagonism
The γ-aminobutyric acid type B (GABAB) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system. Its activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (CaV) channels. The development of selective antagonists has been instrumental in elucidating the physiological functions of GABAB receptors and exploring their therapeutic potential. This compound is a potent and selective antagonist for the GABAB receptor, and its efficacy is best understood in comparison to other available antagonists.
Comparative Analysis of GABAB Receptor Antagonists
The potency of this compound and other GABAB receptor antagonists has been evaluated in various experimental paradigms. The following table summarizes key quantitative data from comparative studies.
| Antagonist | IC50 | pA2 | Experimental Model | Reference |
| This compound | Data not directly compared in the same study | |||
| CGP 55845A | ~5 nM (inhibition of agonist binding) | 8.3 | Rat dorso-lateral septal neurones | [1] |
| CGP 52432 | 6.7 | Rat dorso-lateral septal neurones | [1] | |
| CGP 35348 | 34 µM | 4.5 | Rat cortical membranes, Rat dorso-lateral septal neurones | [1][2] |
| CGP 36742 | 4.0 | Rat dorso-lateral septal neurones | [1] | |
| 2-OH-saclofen | 4.2 | Rat dorso-lateral septal neurones | [1] | |
| Phaclofen | 10-30 times less potent than CGP 35348 | [2] |
Experimental Protocols for Confirming GABAB Receptor Blockade
Accurate confirmation of GABAB receptor blockade requires robust and well-defined experimental protocols. Below are detailed methodologies for three common approaches.
Radioligand Binding Assay (Competition Assay)
This assay measures the ability of an unlabeled antagonist (like this compound) to compete with a radiolabeled ligand for binding to the GABAB receptor.
Objective: To determine the binding affinity (Ki) of this compound for the GABAB receptor.
Materials:
-
Rat cortical membranes (or other tissue/cell preparation expressing GABAB receptors)
-
[3H]CGP54626 (radioligabeled antagonist)
-
This compound and other unlabeled antagonists
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [3H]CGP54626, and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the unlabeled antagonist concentration. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
Electrophysiology (Patch-Clamp Recording)
This method directly measures the physiological effect of GABAB receptor activation and its blockade by antagonists on neuronal activity.
Objective: To demonstrate that this compound blocks GABAB receptor-mediated inhibitory postsynaptic currents (IPSCs).
Materials:
-
Brain slice preparation (e.g., rat hippocampus)
-
Artificial cerebrospinal fluid (aCSF)
-
GABAB receptor agonist (e.g., baclofen)
-
This compound and other antagonists
-
Patch-clamp rig with recording electrodes
Procedure:
-
Slice Preparation: Prepare acute brain slices from the region of interest and maintain them in oxygenated aCSF.
-
Cell Identification: Identify and obtain a whole-cell patch-clamp recording from a neuron.
-
Baseline Recording: Record baseline synaptic activity. Evoke GABAB-mediated slow IPSCs by electrical stimulation of afferent fibers in the presence of GABAA receptor antagonists.
-
Agonist Application: Apply a known concentration of a GABAB agonist like baclofen (B1667701) to the bath to induce a hyperpolarization or an outward current, confirming the presence of functional GABAB receptors.
-
Antagonist Application: After washing out the agonist, apply this compound to the bath and re-stimulate to evoke IPSCs. A reduction or complete block of the slow IPSC confirms the antagonistic effect of this compound.
-
Dose-Response: To quantify the potency of the antagonist, apply different concentrations of this compound and measure the degree of inhibition of the agonist-induced current or the synaptically-evoked slow IPSC.
[35S]GTPγS Binding Assay
This functional assay measures the first step in G-protein activation following receptor stimulation, providing a measure of agonist efficacy and antagonist potency.
Objective: To show that this compound prevents agonist-induced G-protein activation at the GABAB receptor.
Materials:
-
Cell membranes expressing GABAB receptors
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
GABAB receptor agonist (e.g., GABA or baclofen)
-
This compound and other antagonists
-
Assay buffer (containing GDP, MgCl2, NaCl)
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GABAB receptor or from brain tissue.
-
Pre-incubation with Antagonist: Incubate the membranes with various concentrations of this compound.
-
Stimulation: Add a fixed concentration of a GABAB agonist to stimulate the receptors.
-
[35S]GTPγS Binding: Add [35S]GTPγS to the mixture and incubate to allow for its binding to the activated G-proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is a measure of its antagonist activity. Determine the IC50 value from the concentration-response curve.
Visualizing GABAB Receptor Signaling and Blockade
The following diagrams illustrate the GABAB receptor signaling pathway and the experimental workflow for confirming antagonist activity.
Caption: GABAB receptor signaling pathway and point of antagonist blockade.
Caption: Workflow for confirming GABAB receptor blockade.
References
Cross-Validation of CGP 62349 Effects: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the GABA-B receptor antagonist CGP 62349 with other commonly used antagonists across various experimental models. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tools for their studies of the GABA-B receptor system.
Comparative Analysis of GABA-B Receptor Antagonists
The following tables summarize the quantitative data on the binding affinities and functional effects of this compound and its alternatives.
Table 1: In Vitro Binding Affinities of GABA-B Receptor Antagonists
| Compound | Radioligand | Preparation | K(D) (nM) | K(i) (nM) | IC50 (nM) |
| [3H]-CGP 62349 | - | Human Hippocampal Sections | 0.5[1] | - | - |
| CGP 55845 | - | Rat Cerebral Cortex | - | 4.5 | 5 |
| CGP 52432 | [3H]-GABA | Rat Cortical Synaptosomes | - | - | 85 |
| SCH 50911 | [3H]-GABA | Rat Brain | - | - | 1100 |
| Saclofen | [3H]-Baclofen | Rat Cerebellar Membranes | - | - | 7800[2][3] |
Note: While a direct competitive IC50 or Ki value for this compound was not available in the reviewed literature, it is consistently described as a high-affinity, nanomolar antagonist.[4][5]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental procedures are provided below to facilitate understanding.
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling cascade.
Radioligand Binding Assay Workflow
Caption: Competitive radioligand binding assay workflow.
Whole-Cell Patch-Clamp Electrophysiology Workflow
Caption: Whole-cell patch-clamp electrophysiology workflow.
Two-Way Active Avoidance Experimental Workflow
Caption: Two-way active avoidance experimental workflow.
Detailed Experimental Protocols
1. Radioligand Binding Assay for GABA-B Receptors
This protocol is adapted from methods for [3H]-GABA and other radioligand binding to GABA-B receptors.[1][6]
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in 20 volumes of ice-cold 0.32 M sucrose.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge again. Repeat this wash step three times to remove endogenous GABA.
-
Resuspend the final pellet in Tris-HCl buffer containing 2.5 mM CaCl2 to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a final volume of 500 µL, add the following to microcentrifuge tubes:
-
100 µL of membrane suspension.
-
50 µL of [3H]-CGP 62349 (or other suitable radioligand) at a final concentration of 0.5-10 nM.
-
50 µL of competing unlabeled ligand (e.g., this compound, baclofen (B1667701), or other antagonists) at various concentrations (10^-10 to 10^-4 M).
-
For non-specific binding, use a high concentration of unlabeled GABA (1 mM) or baclofen (100 µM).
-
Assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4) to make up the final volume.
-
-
Incubate at room temperature for 30 minutes.
-
Terminate the assay by rapid filtration through Whatman GF/B filters presoaked in 0.3% polyethylenimine.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, determine K(D) and Bmax by non-linear regression analysis of specific binding data.
-
For competition binding experiments, determine IC50 values and calculate Ki using the Cheng-Prusoff equation.
-
2. Whole-Cell Patch-Clamp Recording of GABA-B IPSCs in Rat Hippocampal Slices
This protocol is based on established methods for recording synaptic currents in brain slices.[7][8]
-
Slice Preparation:
-
Anesthetize a young adult rat (e.g., Wistar or Sprague-Dawley) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Cut 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.
-
Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast optics.
-
Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 2 Na2ATP, 0.3 NaGTP, and 0.2 EGTA (pH adjusted to 7.3 with KOH).
-
Establish a whole-cell patch-clamp recording in voltage-clamp mode, holding the neuron at -60 mV.
-
Place a stimulating electrode in the stratum radiatum to evoke synaptic responses.
-
To isolate GABA-B receptor-mediated inhibitory postsynaptic currents (IPSCs), include antagonists for ionotropic glutamate (B1630785) receptors (e.g., 20 µM CNQX and 50 µM AP5) and GABA-A receptors (e.g., 10 µM bicuculline) in the aCSF.
-
Evoke IPSCs by paired-pulse stimulation (e.g., 100 µs duration, 100 ms (B15284909) interval) every 20 seconds.
-
-
Drug Application and Data Analysis:
-
Record stable baseline IPSCs for 5-10 minutes.
-
Bath-apply this compound (or other antagonists) at the desired concentration and record for 10-15 minutes.
-
Wash out the drug and record the recovery of the IPSC.
-
Analyze the amplitude of the evoked IPSCs before, during, and after drug application to determine the effect of the antagonist.
-
3. Two-Way Active Avoidance Test for Cognitive Enhancement
This protocol is designed to assess the effects of GABA-B receptor antagonists on learning and memory in rats.[6][9][10]
-
Apparatus:
-
A shuttle box divided into two equal compartments by a partition with an opening, allowing the rat to move freely between them.
-
The floor of each compartment is a grid capable of delivering a mild footshock.
-
Each compartment is equipped with a light and a sound source to serve as conditioned stimuli (CS).
-
-
Procedure:
-
Habituation: On the first day, allow each rat to freely explore the shuttle box for 5-10 minutes with no stimuli presented.
-
Drug Administration: 30 minutes before the training session, administer this compound (e.g., 0.01-1 mg/kg, i.p.) or vehicle to the rats.
-
Training:
-
Place the rat in one compartment.
-
Each trial begins with the presentation of a conditioned stimulus (CS), such as a light and/or a tone, for 10 seconds.
-
If the rat crosses to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to cross during the CS, a mild, scrambled footshock (the unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds) is delivered through the grid floor. The CS and US co-terminate.
-
If the rat crosses to the other compartment during the US (an escape response), the shock is terminated.
-
The inter-trial interval is typically 30-60 seconds.
-
Conduct 30-50 trials per daily session for 5 consecutive days.
-
-
Retention Test: 24 hours after the last training session, conduct a retention test session of 10-20 trials with no drug administration to assess memory consolidation.
-
-
Data Analysis:
-
Record the number of avoidance responses, escape responses, and failures to respond for each rat in each session.
-
Analyze the learning curve (increase in avoidance responses) across the training sessions.
-
Compare the performance of the drug-treated groups to the vehicle-treated group to determine the effect of the antagonist on acquisition and retention of the active avoidance task.
-
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. GABA receptor binding with [3H]GABA and [3H](+)bicuculline-methiodide: an improved method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. Hippocampus and two-way active avoidance conditioning: Contrasting effects of cytotoxic lesion and temporary inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CGP Series GABA-B Antagonists: CGP35348, CGP52432, and CGP55845
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of three widely used CGP series GABA-B receptor antagonists: CGP35348, CGP52432, and CGP55845. The information presented is curated from peer-reviewed scientific literature to assist in the selection of the most appropriate antagonist for specific research needs.
Introduction to GABA-B Receptors and CGP Antagonists
The γ-aminobutyric acid (GABA) type B (GABA-B) receptor is a metabotropic G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[1][2] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1][2] These actions result in a decrease in neuronal excitability and neurotransmitter release.
The CGP series of compounds are synthetic molecules that act as competitive antagonists at the GABA-B receptor. They are invaluable tools for elucidating the physiological and pathological roles of the GABA-B receptor system and for the development of novel therapeutics targeting this receptor. This guide focuses on three key members of this series, highlighting their differences in potency and experimental applications.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative parameters for CGP35348, CGP52432, and CGP55845, providing a clear comparison of their potency at the GABA-B receptor.
| Compound | IC50 (GABA-B Receptor) | pKi | Key Characteristics |
| CGP35348 | 34 µM (rat cortical membranes)[3][4] | 4.5[5] | Brain penetrant[4]; Higher affinity for postsynaptic vs. presynaptic receptors[4] |
| CGP52432 | 85 nM[6][7][8][9] | 6.7[5] | Potent and selective[6] |
| CGP55845 | 5 nM[10][11] | 8.35[10][11] | Highly potent and selective[10] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize CGP series GABA-B antagonists are provided below.
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of CGP compounds to GABA-B receptors using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., CGP35348, CGP52432, or CGP55845) for the GABA-B receptor.
Materials:
-
Rat cortical membranes (prepared as described below)
-
Radioligand: [³H]-GABA or a high-affinity antagonist radioligand like [³H]-CGP54626[3]
-
Incubation Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Test compounds (CGP series antagonists) at various concentrations
-
Non-specific binding control: Baclofen (B1667701) (1 mM) or unlabeled GABA (1 mM)[3]
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.[3] Resuspend the final pellet in incubation buffer.
-
Assay Setup: In test tubes, combine the rat cortical membranes, the radioligand (e.g., 10 nM [³H]-GABA), and varying concentrations of the test compound.[3] For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like baclofen.
-
Incubation: Incubate the mixture at 4°C for a predetermined time (e.g., 10 minutes) to reach equilibrium.[3]
-
Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Electrophysiology (Hippocampal Slice Recording)
This protocol outlines a method for assessing the antagonist activity of CGP compounds on GABA-B receptor-mediated inhibitory postsynaptic potentials (IPSPs) in brain slices.
Objective: To measure the ability of a CGP antagonist to block GABA-B receptor-mediated neuronal inhibition.
Materials:
-
Adult rat
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂
-
High-sucrose cutting solution
-
CGP antagonist of interest
-
GABA-B receptor agonist (e.g., baclofen)
-
Vibrating microtome
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Electrophysiology recording setup (amplifier, digitizer, software)
Procedure:
-
Slice Preparation: Anesthetize and decapitate a rat. Rapidly remove the brain and place it in ice-cold, oxygenated high-sucrose cutting solution. Prepare coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) using a vibrating microtome.[12]
-
Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.[12]
-
Recording: Place a slice in the recording chamber and perfuse with oxygenated aCSF at a constant rate. Using whole-cell patch-clamp or field potential recordings, obtain a stable baseline recording from a neuron in the CA1 region of the hippocampus.
-
Agonist Application: Apply a known concentration of the GABA-B agonist baclofen to the slice to induce a hyperpolarization or a reduction in synaptic transmission, characteristic of GABA-B receptor activation.
-
Antagonist Application: After washing out the agonist, apply the CGP antagonist at a specific concentration and allow it to equilibrate.
-
Co-application: Re-apply the GABA-B agonist in the presence of the CGP antagonist and record the response.
-
Data Analysis: Measure the amplitude of the agonist-induced response in the absence and presence of the antagonist. A reduction in the agonist's effect in the presence of the CGP compound indicates antagonist activity. Construct a concentration-response curve to determine the potency of the antagonist.
In Vivo Behavioral Assessment (Rota-rod Test)
This protocol describes the use of the rota-rod test to evaluate the effect of CGP antagonists on motor coordination and balance in mice, often used to assess potential neurological side effects or to study the role of GABA-B receptors in motor control.
Objective: To assess the impact of a CGP antagonist on motor coordination and balance.
Materials:
-
Mice
-
Rota-rod apparatus
-
CGP antagonist of interest dissolved in a suitable vehicle
-
Vehicle control (e.g., saline)
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the rota-rod apparatus for a few days before the experiment to reduce stress and improve baseline performance.
-
Training: Train the mice on the rota-rod at a constant or accelerating speed for a set number of trials per day until their performance stabilizes.[11]
-
Drug Administration: On the test day, administer the CGP antagonist or vehicle control via i.p. injection at a specific dose.
-
Testing: At a predetermined time after injection (e.g., 30 minutes), place the mouse on the rotating rod. The rod can be set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[11]
-
Data Collection: Record the latency to fall from the rod for each mouse.[11]
-
Data Analysis: Compare the latency to fall between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant difference in performance may indicate an effect of the antagonist on motor coordination.
Visualizations
GABA-B Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotarod-Test for Mice [protocols.io]
- 5. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. mmpc.org [mmpc.org]
- 9. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 12. Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the Right GABAB Antagonist: A Comparative Guide for Researchers
In the intricate landscape of neuroscience research, the selection of a precise pharmacological tool is paramount. For scientists investigating the GABAergic system, particularly the GABAB receptor, the choice of a suitable antagonist is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of CGP 62349 with other commonly used GABAB antagonists, offering a detailed analysis of their performance based on experimental data to aid researchers in making an informed choice.
GABAB Receptor Signaling Pathway
GABAB receptors are metabotropic G-protein coupled receptors that mediate slow and prolonged inhibitory effects in the central nervous system.[1] Their activation triggers a signaling cascade that modulates neuronal excitability and neurotransmitter release.
Caption: GABAB receptor signaling pathway.
Performance Comparison of GABAB Antagonists
The efficacy of a GABAB antagonist is determined by its potency (binding affinity) and selectivity. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other frequently used GABAB antagonists. Lower values indicate higher potency.
| Antagonist | Binding Affinity (Ki or IC50 in nM) | Radioligand Used | Preparation | Reference |
| This compound | 0.5 (KD) | [3H]-CGP 62349 | Human hippocampus | [2] |
| CGP 55845 | 5 (IC50) | [3H]-CGP 27492 | Not specified | [3] |
| pK i = 8.35 | [3H]-CGP 27492 | Not specified | [3] | |
| CGP 52432 | 85 (IC50) | Not specified | Rat cerebral cortex | [4] |
| CGP 35348 | Micromolar range | Not specified | Not specified |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions. The rank order of potency from a competitive binding assay using [3H]-CGP54626A was found to be: CGP 54626A > CGP 55845 > CGP 52432 > SCH 50911 > CGP 51176 > CGP 36742 = CGP 35348.[5]
Key Experimental Protocols
Reproducible and robust data are the cornerstones of scientific research. This section provides detailed methodologies for key experiments used to characterize and compare GABAB antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of a test antagonist by measuring its ability to displace a radiolabeled ligand from the GABAB receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue (e.g., rat cerebral cortex or hippocampus) in 20 volumes of ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation at least three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of radioligand (e.g., [3H]CGP 54626 at a final concentration of ~1 nM).
-
50 µL of various concentrations of the competing antagonist (e.g., this compound).
-
150 µL of the membrane preparation.
-
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a non-labeled GABAB ligand (e.g., 10 µM GABA) instead of the competing antagonist.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the competing antagonist.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the effects of GABAB antagonists on neurotransmitter release.
Experimental Workflow:
Caption: Workflow for in vivo microdialysis experiment.
Conclusion
The selection of a GABAB antagonist should be guided by the specific requirements of the research question. For studies demanding the highest potency and selectivity, this compound emerges as a superior choice, as evidenced by its nanomolar binding affinity. However, other antagonists like CGP 55845 and CGP 52432 also offer potent and selective options and have been extensively characterized in various experimental paradigms. Researchers should carefully consider the data presented in this guide and the specific experimental context to choose the most appropriate tool for their investigations into the multifaceted role of the GABAB receptor.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of GABA(B) receptors labelled with [(3)H]-CGP62349 in hippocampus resected from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CGP 62349: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like CGP 62349 is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for this compound, a selective GABA-B receptor antagonist. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈NO₆P | PubChem |
| Molecular Weight | 421.4 g/mol | PubChem[1] |
| Physical Description | Solid (presumed) | General chemical information |
| Water Solubility | Not specified; handle as sparingly soluble | General chemical information |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all federal, state, and local regulations. It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
1. Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste contaminated with this compound, including weighing paper, pipette tips, and contaminated gloves, must be collected in a designated, leak-proof hazardous waste container.
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Liquid Waste:
-
Unused solutions of this compound should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
-
Empty Containers:
-
The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the empty container can be disposed of according to your institution's procedures for decontaminated glassware or plastic.
-
2. Labeling of Hazardous Waste:
All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards associated with the compound (e.g., "Potent GABA-B Receptor Antagonist," "Handle with Care").
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of material in case of a spill.
-
Do not allow the accumulation of excessive amounts of hazardous waste.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.
-
Never dispose of this compound down the drain or in the regular trash. As a GABA receptor antagonist, it is a biologically active molecule that could have adverse effects on aquatic life and ecosystems.
Emergency Procedures
In case of a spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, and collect this as hazardous liquid waste.
-
Report the spill to your laboratory supervisor and EHS department.
In case of personal exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Seek immediate medical attention.
In all cases of exposure, seek medical advice and provide the medical personnel with information about the compound.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guidelines for CGP 62349
Immediate Safety and Logistical Information for Researchers
This document provides crucial safety and operational guidance for the handling and disposal of CGP 62349, a chemical compound intended for laboratory research purposes. The following procedures are based on general best practices for handling novel chemical entities where a comprehensive safety profile may not be fully established. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risk and ensure a safe laboratory environment.
Note: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The information presented here is based on general principles of laboratory safety for research chemicals. It is imperative to treat this compound as a substance of unknown toxicity and to exercise the utmost caution.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately after known contact with the compound. |
| Eyes | Safety glasses with side shields or splash goggles | Eye protection should be worn at all times in the laboratory. If there is a risk of splashing, chemical splash goggles are required. |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect street clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dusts or aerosols. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is critical to prevent accidental exposure and maintain the integrity of the compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.[1]
-
Labeling: Ensure the container is clearly labeled with the compound name and any known hazard information.
Handling Workflow:
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, microfuge tubes) should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated with an appropriate solvent before washing. |
| Contaminated PPE | Used gloves and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste. |
Waste Segregation and Labeling:
The logical relationship for waste management is depicted in the diagram below.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Minor Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable solvent. |
| Major Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disclaimer: This information is intended for guidance purposes only and is not a substitute for a comprehensive risk assessment or a substance-specific Safety Data Sheet. All laboratory personnel must be trained in general chemical safety and handling procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
